Nicotinonitrile 1-oxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170850. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-oxidopyridin-1-ium-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c7-4-6-2-1-3-8(9)5-6/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOVSQCALYYUDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164162 | |
| Record name | Nicotinonitrile 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14906-64-0 | |
| Record name | 3-Pyridinecarbonitrile, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14906-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 14906-64-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170850 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nicotinonitrile 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nicotinonitrile 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.417 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Nicotinonitrile 1-Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Nicotinonitrile 1-oxide, also known as 3-cyanopyridine N-oxide, is a key synthetic intermediate in the pharmaceutical industry. It serves as a crucial precursor for the synthesis of various active pharmaceutical ingredients (APIs), including the anti-AIDS drug nevirapine and the non-steroidal anti-inflammatory drug niflumic acid.[1] This technical guide provides an in-depth overview of the primary synthesis methods for this compound, focusing on experimental protocols, quantitative data, and reaction mechanisms.
Core Synthesis Method: Oxidation of 3-Cyanopyridine
The most prevalent and industrially significant method for the synthesis of this compound is the direct oxidation of 3-cyanopyridine (nicotinonitrile).[2] This process typically involves the use of hydrogen peroxide as the oxidant in the presence of a catalyst and sulfuric acid. The reaction is valued for its high selectivity and efficiency, yielding a product with low levels of the nicotinamide-N-oxide impurity, which is beneficial for subsequent chlorination reactions in the synthesis of 2-chloronicotinic acid.[1][3]
Reaction Workflow
The general workflow for the synthesis of this compound via oxidation of 3-cyanopyridine is depicted below. The process begins with the charging of the reactor with 3-cyanopyridine, water, sulfuric acid, and a catalyst. The mixture is then heated, followed by the controlled addition of hydrogen peroxide. After a period of heating to ensure complete reaction, the mixture is cooled to induce precipitation of the product, which is then isolated by filtration and dried.
Quantitative Data Summary
The following table summarizes the quantitative data from several documented examples of this compound synthesis using different catalysts. All methods utilize 30% hydrogen peroxide as the oxidant and sulfuric acid as an auxiliary catalyst.
| Catalyst | Starting Material (3-Cyanopyridine) | Oxidant (30% H₂O₂) | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) (HPLC) | Melting Point (°C) | Reference |
| Silicomolybdic Acid | 700 g | 750 mL | 75-85 | 18 | 95.1 | 96.3 | 169-171 | [1][4] |
| Phosphomolybdic Acid | 1400 g | 1550 mL | 86-94 | 14 | 96.1 | 95.3 | 168-171 | [1] |
| Phosphotungstic Acid | 700 g | 750 mL | 90-95 | 18 | 94.7 | 96.8 | 168-172 | [1][4] |
Detailed Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound using different catalysts, based on published patent literature.
Method 1: Silicomolybdic Acid Catalyst[1][4]
-
Reactor Charging: To a suitable reaction vessel, add 100 mL of water, 7.5 g of concentrated sulfuric acid, 5 g of silicomolybdic acid, and 700 g of 3-cyanopyridine.
-
Heating: Begin heating the mixture while stirring, slowly raising the temperature to 75-85 °C.
-
Oxidant Addition: Once the desired temperature is reached, slowly and uniformly add 750 mL of 30% hydrogen peroxide dropwise over a period of 10 hours.
-
Reaction Completion: After the addition of hydrogen peroxide is complete, maintain the reaction mixture at 75-85 °C for an additional 8 hours to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture to below 15 °C. The solid product will precipitate.
-
Isolation: Isolate the product by centrifugation or filtration.
-
Drying: Dry the isolated solid to obtain 768 g of this compound.
Method 2: Phosphomolybdic Acid Catalyst[1]
-
Reactor Charging: In a reaction kettle, combine 200 mL of water, 15 g of concentrated sulfuric acid, 10 g of phosphomolybdic acid, and 1400 g of 3-cyanopyridine.
-
Heating: Heat the mixture with stirring, gradually increasing the temperature to 86-94 °C.
-
Oxidant Addition: At the target temperature, add 1550 mL of 30% hydrogen peroxide dropwise over 8 hours.
-
Reaction Completion: Following the addition, continue to heat the mixture at 86-94 °C for another 6 hours.
-
Work-up: Reduce the temperature of the reaction mixture to below 15 °C to precipitate the product.
-
Isolation: Collect the solid product via centrifugation.
-
Drying: Dry the product to yield 1550 g of this compound.
Method 3: Phosphotungstic Acid Catalyst[1][4]
-
Reactor Charging: Sequentially add 100 mL of water, 7.5 g of concentrated sulfuric acid, 6.0 g of phosphotungstic acid, and 700 g of 3-cyanopyridine to a reaction vessel.
-
Heating: Heat the stirred mixture, slowly raising the temperature to 90-95 °C.
-
Oxidant Addition: Evenly add 750 mL of 30% hydrogen peroxide dropwise over 10 hours while maintaining the temperature.
-
Reaction Completion: After the addition is complete, keep the reaction mixture at 90-95 °C for an additional 8 hours.
-
Work-up: Cool the mixture to below 15 °C.
-
Isolation: Isolate the precipitated product by centrifugation.
-
Drying: Dry the solid to obtain 765 g of this compound.
Reaction Mechanism
The oxidation of the pyridine nitrogen is a nucleophilic attack by the nitrogen atom on the electrophilic oxygen of the oxidant. In this case, hydrogen peroxide is activated by the acidic medium and the catalyst to become a more potent oxidizing agent.
Conclusion
The synthesis of this compound through the oxidation of 3-cyanopyridine with hydrogen peroxide is a well-established and efficient method. The choice of catalyst, whether silicomolybdic, phosphomolybdic, or phosphotungstic acid, can influence the reaction conditions and yield, but all provide high purity product suitable for industrial applications. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and chemical synthesis.
References
- 1. A kind of preparation method of 3-cyano-pyridine n-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 2. Nicotinonitrile - Wikipedia [en.wikipedia.org]
- 3. CN103570617A - Preparation method of 3-cyano-pyridine N-oxide - Google Patents [patents.google.com]
- 4. CN103570617B - A kind of preparation method of 3-cyano group-pyridine N-oxides - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chemical Properties of 3-Cyanopyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyanopyridine N-oxide is a heterocyclic organic compound that has garnered significant interest in synthetic and medicinal chemistry. Its unique electronic properties, stemming from the pyridine N-oxide moiety and the electron-withdrawing cyano group, make it a versatile building block for the synthesis of various functionalized pyridine derivatives. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Cyanopyridine N-oxide, with a particular focus on its role as a key intermediate in the synthesis of pharmacologically active molecules.
Chemical and Physical Properties
3-Cyanopyridine N-oxide is a stable, solid compound under standard conditions. Its core chemical and physical properties are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄N₂O | [1] |
| Molecular Weight | 120.11 g/mol | [1] |
| CAS Number | 149060-64-0 | [2] |
| Melting Point | 168-172 °C | [3] |
| Appearance | Off-White to Pale Beige Solid | [3] |
| Solubility | Soluble in water. | [3] |
Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and characterization of 3-Cyanopyridine N-oxide. While experimental spectra are the gold standard, publicly available experimental spectra for this specific compound are limited. The following data is based on information from the PubChem database, which includes computed and experimental spectra.
¹³C NMR (Computed)
The following are the computed chemical shifts for the carbon atoms in 3-Cyanopyridine N-oxide.
| Atom | Chemical Shift (ppm) |
| C2 | 139.8 |
| C3 | 118.9 |
| C4 | 127.1 |
| C5 | 128.0 |
| C6 | 140.4 |
| CN | 116.1 |
| Source: PubChem CID 84686. Note: These are computed values and may differ from experimental results.[1] |
Mass Spectrometry (GC-MS)
A gas chromatography-mass spectrometry (GC-MS) spectrum is available for 3-Cyanopyridine N-oxide, providing information about its molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would be expected at m/z = 120.
A link to the experimental GC-MS data can be found on PubChem (CID 84686).[1]
Infrared (IR) Spectroscopy
Experimental Protocols
The primary route for the synthesis of 3-Cyanopyridine N-oxide is the oxidation of 3-cyanopyridine. Several methods have been reported, with variations in the oxidizing agent and reaction conditions.
Protocol 1: Oxidation with Hydrogen Peroxide and a Catalyst
This protocol is adapted from a patented method for the large-scale synthesis of 3-Cyanopyridine N-oxide.[3][9][10]
Materials:
-
3-Cyanopyridine
-
Water
-
Concentrated Sulfuric Acid
-
Phosphotungstic acid (or Silicomolybdic acid)
-
30% Hydrogen Peroxide
Procedure:
-
To a reaction vessel, add 100 mL of water, 7.5 g of concentrated sulfuric acid, 6.0 g of phosphotungstic acid, and 700 g of 3-cyanopyridine.
-
Heat the mixture while stirring and slowly raise the temperature to 90-95°C.
-
Evenly add 750 mL of 30% hydrogen peroxide dropwise over a period of 10 hours, maintaining the reaction temperature.
-
After the addition is complete, continue to stir the mixture and maintain the temperature for an additional 8 hours.
-
Cool the reaction mixture to below 15°C.
-
Collect the solid product by centrifugation or filtration.
-
Dry the product to obtain 3-Cyanopyridine N-oxide.
Expected Yield: ~94.7% Purity (by HPLC): ~96.8%
Reactivity and Synthetic Applications
The presence of the N-oxide and cyano functionalities imparts a unique reactivity profile to 3-Cyanopyridine N-oxide, making it a valuable intermediate in organic synthesis. The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, towards nucleophilic attack.
Key Synthetic Application: Synthesis of Arimoclomol
A prominent application of 3-Cyanopyridine N-oxide is its use as a key precursor in the synthesis of the drug Arimoclomol.[11][12] Arimoclomol is a heat shock protein co-inducer that has been investigated for the treatment of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Niemann-Pick disease type C.[13][14][15][16][17]
The synthesis of Arimoclomol from 3-Cyanopyridine N-oxide involves a multi-step process, a simplified representation of which is shown below.
Caption: Simplified synthesis pathway of Arimoclomol from 3-Cyanopyridine N-oxide.
Biological Signaling Pathway: Mechanism of Action of Arimoclomol
Arimoclomol, synthesized from 3-Cyanopyridine N-oxide, functions by modulating the heat shock response (HSR), a crucial cellular pathway for protein quality control.[14][15][16] Under cellular stress, Arimoclomol amplifies the production of heat shock proteins (HSPs), which act as molecular chaperones to refold misfolded proteins and prevent their aggregation, a hallmark of many neurodegenerative diseases.
Caption: The role of Arimoclomol in the Heat Shock Response pathway.
Conclusion
3-Cyanopyridine N-oxide is a compound of significant utility in modern organic and medicinal chemistry. Its well-defined chemical properties and predictable reactivity make it an important intermediate for the synthesis of complex molecules, most notably the neuroprotective agent Arimoclomol. The experimental protocols for its synthesis are well-established, allowing for its efficient production. Further research into the reactivity of 3-Cyanopyridine N-oxide is likely to uncover new synthetic methodologies and lead to the development of novel therapeutic agents. This guide provides a foundational understanding for researchers and professionals working with this versatile molecule.
References
- 1. Nicotinonitrile 1-oxide | C6H4N2O | CID 84686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 149060-64-0|3-Cyanopyridine N-oxide|BLD Pharm [bldpharm.com]
- 3. A kind of preparation method of 3-cyano-pyridine n-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 4. 3-Cyanopyridine | C6H4N2 | CID 79 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Cyanopyridine(100-54-9) IR Spectrum [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. CN103570617A - Preparation method of 3-cyano-pyridine N-oxide - Google Patents [patents.google.com]
- 10. CN103570617B - A kind of preparation method of 3-cyano group-pyridine N-oxides - Google Patents [patents.google.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. researchgate.net [researchgate.net]
- 13. Treatment with arimoclomol, a coinducer of heat shock proteins, delays disease progression in ALS mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Arimoclomol - Wikipedia [en.wikipedia.org]
- 15. arimoclomol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. Heat Shock Protein-based therapy as a potential candidate for treating sphingolipidoses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The role of heat shock proteins in Amyotrophic Lateral Sclerosis: The therapeutic potential of Arimoclomol - PubMed [pubmed.ncbi.nlm.nih.gov]
Nicotinonitrile 1-oxide CAS number and identification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nicotinonitrile 1-oxide (also known as 3-cyanopyridine N-oxide), a key intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical identity, physical properties, a robust synthesis protocol, and its application in further chemical transformations.
Chemical Identification and Properties
This compound is a pyridine N-oxide derivative characterized by a nitrile group at the 3-position. Its identification and key physicochemical properties are summarized below.
| Property | Value |
| CAS Number | 14906-64-0[1] |
| Molecular Formula | C₆H₄N₂O[1] |
| Molecular Weight | 120.11 g/mol [1] |
| IUPAC Name | 1-oxidopyridin-1-ium-3-carbonitrile[1] |
| Synonyms | 3-Cyanopyridine N-oxide, Nicotinonitrile N-oxide, 3-Pyridinecarbonitrile 1-oxide[2][3] |
| Appearance | White to light yellow/orange powder or crystals[4] |
| Melting Point | 168-176 °C (range from various sources)[5][6][7] |
Safety Information: this compound is harmful if swallowed, in contact with skin, or if inhaled.[1][4] It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment.[4]
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in public spectral databases.
| Spectrum Type | Data Summary |
| ¹H NMR | Specific, experimentally verified spectra with peak assignments are not readily available in public databases. |
| ¹³C NMR | PubChem references a ¹³C NMR spectrum in the publication: S. A. Sojka, F. J. Dinan J. Org. Chem. 1979, 44, 307, however, the spectral data is not directly provided.[1] |
| IR | Specific, experimentally verified spectra with peak assignments are not readily available in public databases. |
| Mass Spec | Specific, experimentally verified spectra with fragmentation analysis are not readily available in public databases. |
Synthesis of this compound
This compound is typically synthesized via the N-oxidation of 3-cyanopyridine. The following protocol is adapted from established industrial methods.[5][8]
Experimental Protocol: Oxidation of 3-Cyanopyridine
Objective: To synthesize 3-cyanopyridine N-oxide with high yield and purity.
Reagents:
-
3-Cyanopyridine (Nicotinonitrile)
-
30% Hydrogen Peroxide (H₂O₂)
-
Silicomolybdic acid (catalyst)
-
Sulfuric acid (co-catalyst)
-
Deionized water
Procedure:
-
To a suitable reaction vessel, add 3-cyanopyridine, deionized water, sulfuric acid, and the silicomolybdic acid catalyst.
-
Heat the mixture with stirring to a temperature of 75-95 °C.[5][8]
-
Slowly and uniformly add 30% hydrogen peroxide to the reaction mixture over a period of 8-10 hours, maintaining the reaction temperature within the 75-95 °C range.[5][7]
-
After the addition of hydrogen peroxide is complete, maintain the reaction mixture at the same temperature for an additional 6-8 hours to ensure the reaction goes to completion.[5][7]
-
The solid product will precipitate. Isolate the product by filtration (e.g., centrifugation).
-
Dry the isolated solid to obtain this compound.
Expected Outcome: This method can produce this compound with yields reported to be above 95% and purity exceeding 96%.[5][7]
Synthetic Applications & Workflows
This compound is not typically studied for direct biological activity but serves as a crucial building block for more complex molecules. Its primary application is in the synthesis of 2-chloronicotinic acid, another important pharmaceutical intermediate.[5][9] It is also a documented intermediate in the synthesis of Arimoclomol, a drug candidate for amyotrophic lateral sclerosis (ALS).[10][11]
Synthesis and Application Workflow
The following diagram illustrates the synthesis of this compound and its subsequent conversion to 2-chloronicotinic acid, a key transformation for this intermediate.
Caption: Synthesis of this compound and its conversion.
References
- 1. This compound | C6H4N2O | CID 84686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. anexib.com [anexib.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 3-Cyanopyridine N-Oxide | 14906-64-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. CN103570617A - Preparation method of 3-cyano-pyridine N-oxide - Google Patents [patents.google.com]
- 6. 3-Cyanopyridine N-oxide Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. A kind of preparation method of 3-cyano-pyridine n-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN103570617B - A kind of preparation method of 3-cyano group-pyridine N-oxides - Google Patents [patents.google.com]
- 9. CN101602717B - Method for synthesizing 2-chloronicotinic acid - Google Patents [patents.google.com]
- 10. 3-Cyanopyridine N-oxide | 149060-64-0 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure Elucidation of Nicotinonitrile 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinonitrile 1-oxide, also known as 3-cyanopyridine N-oxide, is a heterocyclic organic compound with the chemical formula C₆H₄N₂O.[1][2] Its structure, featuring a pyridine N-oxide ring substituted with a nitrile group, makes it a subject of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the analytical techniques and experimental data integral to the elucidation of its molecular structure. The methodologies detailed herein are crucial for the characterization of novel compounds in drug discovery and development.
Synthesis of this compound
The synthesis of this compound is typically achieved through the oxidation of nicotinonitrile. A common laboratory-scale procedure involves the following steps:
Experimental Protocol: Synthesis
Materials:
-
Nicotinonitrile
-
Hydrogen peroxide (30% solution)
-
Sulfuric acid
-
A suitable catalyst, such as silicomolybdic acid or phosphotungstic acid[3][4][5]
-
Water
Procedure:
-
In a reaction flask, nicotinonitrile is dissolved in water containing a catalytic amount of sulfuric acid and the chosen catalyst.[3][4][5]
-
The mixture is heated to a temperature between 75-95 °C.[3][4][5]
-
30% hydrogen peroxide is added dropwise to the heated solution over a period of 10-18 hours, maintaining the reaction temperature.[3][4][5]
-
After the addition is complete, the reaction mixture is stirred at the same temperature for an additional 6-8 hours to ensure the completion of the oxidation.[5]
-
The reaction mixture is then cooled to below 15 °C, allowing the product to precipitate.[5]
-
The solid product is collected by filtration, washed with cold water, and dried to yield this compound.[3][4][5]
The logical workflow for the synthesis is depicted in the following diagram:
Spectroscopic and Spectrometric Characterization
The structural elucidation of this compound relies on a combination of spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Comparative ¹H and ¹³C NMR Data of Nicotinic Acid N-Oxide
| ¹H NMR (DMSO-d₆, 500 MHz) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H | 7.53-7.55 | dd | 6.8, 7.5 |
| Ar-H | 7.76-7.78 | d | 8 |
| Ar-H | 8.42-8.44 | dd | 0.7, 6.4 |
| Ar-H | 8.48 | s | |
| ¹³C NMR (DMSO-d₆, 125 MHz) | Chemical Shift (ppm) | ||
| Ar-C | 126.1 | ||
| Ar-C | 127.2 | ||
| Ar-C | 131.1 | ||
| Ar-C | 139.4 | ||
| Ar-C | 142.6 | ||
| Ar-C | 164.7 | ||
| Data obtained for Nicotinic Acid N-Oxide.[6] |
Sample Preparation:
-
Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
Instrumental Parameters (Typical for a 500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is instrumental in identifying the functional groups present in this compound. The spectrum would be expected to show characteristic peaks for the C≡N stretch, the N-O stretch, and aromatic C-H and C=C vibrations.
Table 2: Expected FTIR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| C≡N Stretch | 2240-2220 | Medium |
| Aromatic C=C Stretch | 1600-1450 | Medium |
| N-O Stretch | 1300-1200 | Strong |
| Aromatic C-H Bend | 900-675 | Strong |
Note: These are general ranges and the exact positions can vary.
Sample Preparation:
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₆H₄N₂O), the expected molecular ion peak [M]⁺ would be at an m/z of approximately 120.11.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (Expected) | Possible Identity |
| [M]⁺ | 120 | Molecular Ion |
| [M-O]⁺ | 104 | Loss of Oxygen |
| [M-CN]⁺ | 94 | Loss of Nitrile Group |
| [C₅H₄N]⁺ | 78 | Pyridyl Cation |
Sample Introduction:
-
A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
Ionization:
-
Electron Ionization (EI) or Electrospray Ionization (ESI) are common methods for ionizing small organic molecules.
Mass Analysis:
-
The generated ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
Detection:
-
An electron multiplier or other detector records the abundance of each ion.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the crystal lattice. While a crystal structure of pure this compound was not found in the searched literature, the crystal structure of a cobalt(II) complex, tetrakis(3-cyanopyridine N-oxide-κO)bis(thiocyanato-κN)cobalt(II), has been reported, providing precise geometric parameters for the coordinated this compound ligand.[4][7]
Table 4: Selected Bond Lengths and Angles for Coordinated this compound
| Bond | Length (Å) | Angle | Degree (º) |
| Co1—O21 | 2.0985 (9) | O11—Co1—O21 | 89.63 (4) |
| Co1—O11 | 2.1019 (10) | O11—Co1—N1 | 89.47 (5) |
| N11—C15 | 1.458 (2) | C12—N11—C15 | 119.33 (12) |
| N11—C12 | 1.348 (2) | C12—N11—O11 | 119.89 (11) |
| N11—O11 | 1.332 (1) | C15—N11—O11 | 120.78 (12) |
| N12—C14 | 1.141 (2) | C13—C14—N12 | 178.9 (2) |
| C11—C12 | 1.378 (2) | N11—C12—C11 | 120.84 (14) |
| C11—H11 | 0.9300 | C12—C11—H11 | 120.0 |
| C13—C14 | 1.444 (2) | C11—C13—C14 | 120.17 (14) |
| Data from the crystal structure of [Co(SCN)₂(C₆H₄N₂O)₄].[4] |
Experimental Protocol: X-ray Crystallography
Crystal Growth:
-
Slow evaporation of a saturated solution of the compound in a suitable solvent is a common method for growing single crystals.
Data Collection:
-
A suitable single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.
-
The crystal is rotated, and diffraction patterns are collected at various orientations using a detector.
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The positions of the atoms in the crystal lattice are determined using computational methods.
-
The structural model is refined to best fit the experimental data.
Conclusion
The structure of this compound is unequivocally established through a combination of synthesis and comprehensive spectroscopic and crystallographic analysis. The presented data and protocols offer a robust framework for the characterization of this and similar heterocyclic compounds. The precise determination of its molecular geometry is fundamental for understanding its chemical reactivity and potential applications in various scientific fields, including drug design and materials science.
References
- 1. scbt.com [scbt.com]
- 2. This compound [webbook.nist.gov]
- 3. CN103570617A - Preparation method of 3-cyano-pyridine N-oxide - Google Patents [patents.google.com]
- 4. CN103570617B - A kind of preparation method of 3-cyano group-pyridine N-oxides - Google Patents [patents.google.com]
- 5. A kind of preparation method of 3-cyano-pyridine n-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. researchgate.net [researchgate.net]
Nicotinonitrile 1-Oxide: A Comprehensive Technical Guide on its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinonitrile 1-oxide, a key heterocyclic intermediate, has played a significant role in the synthesis of various pharmaceutical compounds. This technical guide provides an in-depth exploration of its discovery, historical synthetic evolution, and detailed experimental protocols for its preparation. Quantitative data from various synthetic methodologies are summarized, and key chemical and physical properties are presented for easy reference. Furthermore, this guide employs visualizations to illustrate the core synthetic pathways and experimental workflows, offering a valuable resource for researchers in medicinal chemistry and process development.
Introduction
This compound, also known as 3-cyanopyridine N-oxide, is a derivative of pyridine N-oxide distinguished by a nitrile group at the 3-position. The introduction of the N-oxide functionality fundamentally alters the electron distribution within the pyridine ring, rendering it more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. This enhanced reactivity has made this compound a versatile building block in organic synthesis, notably in the preparation of substituted pyridines that are scaffolds for numerous biologically active molecules. This document traces the historical context of its discovery and details the evolution of its synthesis from early methods to modern, high-yield industrial processes.
Discovery and History
The journey to the discovery of this compound is rooted in the broader history of pyridine N-oxides. The first synthesis of the parent compound, pyridine N-oxide, was reported in 1926 by Jakob Meisenheimer, who utilized peroxybenzoic acid for the oxidation of pyridine. This pioneering work opened the door to the exploration of a new class of heterocyclic compounds with unique reactivity.
While a singular "discovery" paper for this compound is not readily apparent in early literature, its existence and synthesis were established by the mid-20th century. A significant early reference appears in a 1954 Organic Syntheses procedure by E. C. Taylor, Jr., and Aldo J. Crovetti detailing the preparation of nicotinamide-1-oxide.[1] In this publication, the authors note that nicotinamide-1-oxide can be prepared via the alkaline hydrolysis of nicotinonitrile-1-oxide, citing a 1946 publication by Jujo in the Journal of the Pharmaceutical Society of Japan.[1] This suggests that the synthesis and isolation of this compound were known at least by this time.
The initial preparations of substituted pyridine N-oxides, including this compound, likely followed the general principle of N-oxidation of the corresponding pyridine derivative. The starting material, nicotinonitrile (3-cyanopyridine), has been accessible through various methods, including the dehydration of nicotinamide.[2]
Early synthetic work laid the foundation for the development of more refined and efficient methods in the subsequent decades, driven by the increasing importance of this compound as a key intermediate in the pharmaceutical and agrochemical industries.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in synthetic applications.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄N₂O | [3] |
| Molecular Weight | 120.11 g/mol | [3] |
| CAS Number | 14906-64-0 | [3] |
| Appearance | Solid | [3] |
| Melting Point | 168-172 °C | [4] |
| IUPAC Name | 1-oxidopyridin-1-ium-3-carbonitrile | [3] |
Synthesis of this compound
The synthesis of this compound is primarily achieved through the N-oxidation of nicotinonitrile. Over the years, various oxidizing agents and catalytic systems have been developed to improve yield, purity, and process safety.
General Reaction Pathway
The fundamental transformation involves the delivery of an oxygen atom to the nitrogen of the pyridine ring.
Caption: General N-oxidation of Nicotinonitrile.
Key Experimental Protocols
This section details various methodologies for the synthesis of this compound, ranging from historical methods to modern, optimized procedures.
A prevalent and industrially relevant method involves the use of hydrogen peroxide as the oxidant in the presence of a catalyst. Various catalysts, including phosphotungstic acid, silicomolybdic acid, and phosphomolybdic acid, have been shown to be effective.[4][5]
Experimental Protocol (Phosphotungstic Acid Catalyst): [4]
-
Reaction Setup: To a reaction kettle, add 100 mL of water, 7.5 g of concentrated sulfuric acid, 6.0 g of phosphotungstic acid, and 700 g of 3-cyanopyridine.
-
Heating: Heat the mixture and slowly raise the temperature to 90-95°C.
-
Addition of Oxidant: Add 750 mL of 30% hydrogen peroxide dropwise over a period of 10 hours while maintaining the temperature.
-
Reaction Completion: After the addition is complete, maintain the reaction mixture at the same temperature for an additional 8 hours.
-
Work-up: Cool the reaction mixture to below 15°C.
-
Isolation: Centrifuge the mixture to collect the solid product.
-
Drying: Dry the product to obtain this compound.
Yield: 94.7% Purity: 96.8% (by HPLC)
Caption: Workflow for Catalytic H₂O₂ Oxidation.
Summary of Synthetic Data
The following table summarizes quantitative data from various reported syntheses of this compound, allowing for a comparative analysis of different methodologies.
| Starting Material | Oxidant | Catalyst/Co-catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Source |
| 3-Cyanopyridine | 30% H₂O₂ | Silicomolybdic acid / H₂SO₄ | Water | 75-85 | 18 | 95.1 | 96.3 | [4] |
| 3-Cyanopyridine | 30% H₂O₂ | Phosphomolybdic acid / H₂SO₄ | Water | 86-94 | 14 | 96.1 | 95.3 | [4] |
| 3-Cyanopyridine | 30% H₂O₂ | Phosphotungstic acid / H₂SO₄ | Water | 90-95 | 18 | 94.7 | 96.8 | [4] |
Logical Relationships in Synthesis
The synthesis of this compound is a critical step in the production of other important chemical entities. For instance, it serves as a precursor to nicotinamide-1-oxide through hydrolysis.
Caption: Synthetic relationship of key compounds.
Conclusion
This compound, a compound with a history stretching back to the mid-20th century, remains a cornerstone intermediate in modern organic and medicinal chemistry. Its discovery, rooted in the foundational work on pyridine N-oxides, has led to the development of numerous efficient and high-yield synthetic protocols. The methodologies detailed in this guide, from early exploratory work to contemporary industrial processes, highlight the enduring importance of this versatile molecule. The provided data and experimental workflows offer a practical resource for scientists engaged in the synthesis and application of pyridine derivatives, facilitating further innovation in drug discovery and development.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound | C6H4N2O | CID 84686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A kind of preparation method of 3-cyano-pyridine n-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN103570617B - A kind of preparation method of 3-cyano group-pyridine N-oxides - Google Patents [patents.google.com]
Literature review on the synthesis of Nicotinonitrile 1-oxide
An In-depth Guide to the Synthesis of Nicotinonitrile 1-oxide
This compound, also known as 3-cyanopyridine N-oxide, is a valuable synthetic intermediate in organic chemistry and drug development.[1] It serves as a precursor for various substituted pyridines, which are core structures in many pharmaceuticals.[2][3] This technical guide provides a comprehensive literature review of its synthesis, focusing on prevalent methods, detailed experimental protocols, and comparative data for researchers, scientists, and professionals in drug development.
Core Synthesis Methodology: Oxidation of Nicotinonitrile
The most common and industrially scalable method for preparing this compound is the direct oxidation of nicotinonitrile (3-cyanopyridine).[3][4] This reaction typically employs hydrogen peroxide as the primary oxidant in an aqueous medium, facilitated by a catalyst and a sulfuric acid co-catalyst.[4][5] The N-oxidation of the pyridine ring enhances its reactivity, making it a versatile intermediate for further functionalization.[2]
The general reaction is as follows: Nicotinonitrile + Oxidant --(Catalyst)--> this compound
A key advantage of this method is the high selectivity and efficiency in producing 3-cyano-pyridine N-oxide, with minimal formation of the byproduct nicotinamide-N-oxide.[4][5] This high purity is beneficial for subsequent reactions, such as chlorination to produce 2-chloronicotinic acid.[4]
Catalytic Systems
Several catalysts have been effectively used for this transformation, primarily heteropoly acids, which are robust and efficient. The choice of catalyst can influence reaction conditions and outcomes.
-
Silicomolybdic Acid: A frequently cited catalyst for this oxidation.[4][5][6]
-
Phosphomolybdic Acid: Another effective molybdenum-based catalyst.[4][6]
-
Phosphotungstic Acid: A tungsten-based heteropoly acid also used to achieve high yields.[5][6]
While other catalyst systems, such as methylrhenium trioxide, have been reported for the N-oxidation of nicotinonitrile, their high cost can make them less suitable for industrial-scale production.[4]
Comparative Data of Catalytic Oxidation
The following table summarizes quantitative data from various patented protocols, offering a clear comparison of different catalytic systems under similar conditions.
| Catalyst | Starting Material (Nicotinonitrile) | 30% Hydrogen Peroxide | Temperature | Reaction Time (Addition + Incubation) | Yield | Purity (HPLC) | Melting Point | Reference |
| Silicomolybdic Acid | 700 g | 750 mL | 75-85°C | 10 h + 8 h | 95.1% | 96.3% | 169-171°C | [6] |
| Phosphomolybdic Acid | 1400 g | 1550 mL | 86-94°C | 8 h + 6 h | 96.1% | 95.3% | 168-171°C | [6] |
| Phosphotungstic Acid | 700 g | 750 mL | 90-95°C | 10 h + 8 h | 94.7% | 96.8% | 168-172°C | [5][6] |
| Silicomolybdic Acid | 700 kg | 780 kg | 88-94°C | 8 h + 6 h | 95.2% | 96.7% | 168-171°C | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative protocols for the synthesis of this compound using different catalysts.
Protocol 1: Synthesis using Silicomolybdic Acid Catalyst
This protocol is adapted from a patented industrial method.[6]
Reagents:
-
Nicotinonitrile: 700 g
-
Water: 100 mL
-
Concentrated Sulfuric Acid: 7.5 g
-
Silicomolybdic Acid: 5 g
-
30% Hydrogen Peroxide: 750 mL
Procedure:
-
Charge a reaction kettle with 100 mL of water, 7.5 g of concentrated sulfuric acid, 5 g of silicomolybdic acid, and 700 g of 3-cyanopyridine.
-
Begin heating the mixture, slowly raising the temperature to a range of 75-85°C.
-
Once the temperature is stable, begin the dropwise addition of 750 mL of 30% hydrogen peroxide. The addition should be performed evenly over 10 hours.
-
After the addition is complete, maintain the reaction temperature for an additional 8 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to below 15°C.
-
Isolate the product by centrifugation.
-
Dry the solid product to obtain 768 g of 3-cyanopyridine-N-oxide.
Protocol 2: Synthesis using Phosphotungstic Acid Catalyst
This protocol demonstrates the use of an alternative heteropoly acid catalyst.[5][6]
Reagents:
-
Nicotinonitrile: 700 g
-
Water: 100 mL
-
Concentrated Sulfuric Acid: 7.5 g
-
Phosphotungstic Acid: 6.0 g
-
30% Hydrogen Peroxide: 750 mL
Procedure:
-
Into a suitable reaction vessel, add 100 mL of water, 7.5 g of concentrated sulfuric acid, 6.0 g of phosphotungstic acid, and 700 g of 3-cyanopyridine.
-
Heat the mixture while stirring, gradually increasing the temperature to 90-95°C.
-
Slowly add 750 mL of 30% hydrogen peroxide dropwise over a period of 10 hours, maintaining the reaction temperature.
-
Upon completion of the addition, keep the mixture at temperature for an additional 8 hours.
-
Reduce the temperature of the mixture to below 15°C to precipitate the product.
-
Collect the solid product via centrifugation.
-
Dry the product to yield 765 g of 3-cyanopyridine-N-oxide.
Alternative Synthetic Methods
While oxidation with hydrogen peroxide is prevalent, other N-oxidation methods applicable to pyridines can be considered, though they may be less common for nicotinonitrile specifically. These include the use of:
-
Peroxy Acids: The original synthesis of pyridine-N-oxide used peroxybenzoic acid.[7] m-Chloroperoxybenzoic acid (m-CPBA) is another common laboratory-scale reagent for this transformation.[8]
-
Urea-Hydrogen Peroxide (UHP): A stable and inexpensive solid source of hydrogen peroxide that can be used for the N-oxidation of nitrogen heterocycles.[9]
-
Sodium Percarbonate: This reagent, in the presence of rhenium-based catalysts, can efficiently oxidize tertiary nitrogen compounds to their N-oxides.[9]
These methods offer alternatives that may be suitable for specific laboratory applications or for substrates incompatible with the aqueous acidic conditions of the primary method.
Visualized Workflows and Relationships
// Nodes Start [label="Nicotinonitrile\n(3-Cyanopyridine)", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="this compound", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reagents [label="Key Reagents", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidant [label="H₂O₂", shape=rectangle, fillcolor="#FFFFFF", fontcolor="#202124"]; Catalyst [label="Catalyst\n(e.g., Silicomolybdic Acid)", shape=rectangle, fillcolor="#FFFFFF", fontcolor="#202124"]; Auxiliary [label="H₂SO₄\n(Co-catalyst)", shape=rectangle, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Product [label="Oxidation"]; Reagents -> Product; Oxidant -> Reagents [arrowhead=none]; Catalyst -> Reagents [arrowhead=none]; Auxiliary -> Reagents [arrowhead=none]; } dddot
References
- 1. NICOTINONITRILE-1-OXIDE | 14906-64-0 [chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Nicotinonitrile - Wikipedia [en.wikipedia.org]
- 4. CN103570617A - Preparation method of 3-cyano-pyridine N-oxide - Google Patents [patents.google.com]
- 5. CN103570617B - A kind of preparation method of 3-cyano group-pyridine N-oxides - Google Patents [patents.google.com]
- 6. A kind of preparation method of 3-cyano-pyridine n-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 7. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 8. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 9. N-oxide synthesis by oxidation [organic-chemistry.org]
Electronic and Structural Properties of Nicotinonitrile 1-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinonitrile 1-oxide, a pyridine N-oxide derivative of nicotinonitrile, is a molecule of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its electronic and structural properties, drawing upon available experimental and computational data. The document details the molecule's structural parameters, spectroscopic signature, and electronic characteristics. Furthermore, it outlines experimental protocols for its synthesis and characterization and explores potential biological signaling pathways in which nicotinonitrile derivatives have been implicated. This guide is intended to serve as a valuable resource for researchers engaged in the study and application of this compound.
Introduction
This compound, also known as 3-cyanopyridine N-oxide, is a heterocyclic compound with the chemical formula C₆H₄N₂O.[1][2][3][4][5][6] The presence of the N-oxide functional group significantly alters the electronic properties of the pyridine ring, influencing its reactivity and potential as a ligand in coordination chemistry and as a scaffold in drug design. This document consolidates the current knowledge on the structural and electronic features of this compound to facilitate further research and development.
Structural Properties
Precise structural parameters for solid-state this compound are not available in the form of a single crystal X-ray diffraction study of the pure compound. However, the crystal structure of tetrakis(3-cyanopyridine N-oxide-κO)bis(thiocyanato-κN)cobalt(II) provides valuable insight into the molecular geometry of this compound when coordinated to a metal center.[7][8][9] The following tables summarize key bond lengths and angles derived from this complex, alongside theoretical values for related compounds.
Bond Lengths
| Bond | Experimental (in Cobalt Complex) (Å)[7][8][9] | Theoretical (B3LYP/cc-pVTZ for 4-substituted Pyridine N-Oxides) (Å)[10] |
| N1-O1 | - | 1.271 |
| N1-C2 | - | 1.369 |
| N1-C6 | - | 1.369 |
| C2-C3 | - | - |
| C3-C4 | - | - |
| C4-C5 | - | - |
| C5-C6 | - | - |
| C3-C7 (C≡N) | - | - |
| C7-N2 (C≡N) | - | - |
Note: Experimental values for the uncoordinated molecule are not available. The provided theoretical values are for a representative pyridine N-oxide and may differ for this compound.
Bond Angles
| Angle | Experimental (in Cobalt Complex) (°)[7][8][9] | Theoretical (B3LYP/cc-pVTZ for 4-substituted Pyridine N-Oxides) (°)[10] |
| C6-N1-C2 | - | 120.8 |
| O1-N1-C2 | - | 119.6 |
| O1-N1-C6 | - | 119.6 |
| N1-C2-C3 | - | - |
| C2-C3-C4 | - | - |
| C3-C4-C5 | - | - |
| C4-C5-C6 | - | - |
| C5-C6-N1 | - | - |
| N1-C2-H2 | - | - |
| C4-C3-C7 | - | - |
| C2-C3-C7 | - | - |
| C3-C7-N2 | - | - |
Note: Experimental values for the uncoordinated molecule are not available. The provided theoretical values are for a representative pyridine N-oxide and may differ for this compound.
Spectroscopic Properties
The spectroscopic profile of this compound provides a fingerprint for its identification and characterization.
NMR Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The following chemical shifts have been reported for "Nicotinic N-Oxide," which is presumed to be this compound, in DMSO-d₆.[9][11][12]
Table 3: ¹H NMR Chemical Shifts (500 MHz, DMSO-d₆) [9][11][12]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-Ar | 8.48 | s | - |
| H-Ar | 8.42-8.44 | dd | 0.7, 6.4 |
| H-Ar | 7.76-7.78 | d | 8.0 |
| H-Ar | 7.53-7.55 | dd | 6.8, 7.5 |
Table 4: ¹³C NMR Chemical Shifts (125 MHz, DMSO-d₆) [9][11][12]
| Carbon | Chemical Shift (δ, ppm) |
| C-Ar | 164.7 |
| C-Ar | 142.6 |
| C-Ar | 139.4 |
| C-Ar | 131.1 |
| C-Ar | 127.2 |
| C-Ar | 126.1 |
FTIR Spectroscopy
Table 5: Predicted FTIR Vibrational Modes
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| C≡N Stretch | 2240-2230 |
| Aromatic C=C/C=N Stretch | 1600-1450 |
| N-O Stretch | 1300-1200 |
| Aromatic C-H Bend | 900-675 |
UV-Vis Spectroscopy
The UV-Vis absorption spectrum of this compound has been recorded and is available in the NIST WebBook.[2] The spectrum exhibits absorption maxima that are characteristic of the electronic transitions within the aromatic N-oxide system.
Electronic Properties
The electronic properties of this compound are influenced by the interplay between the electron-withdrawing nitrile group and the electron-donating N-oxide group.
Dipole Moment
A precise experimental or calculated dipole moment for this compound is not available. However, computational studies on substituted pyridine N-oxides can provide an estimate. The dipole moment is expected to be significant due to the charge separation in the N-O bond.
Frontier Molecular Orbitals (HOMO/LUMO)
The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. While specific values for this compound are not reported, DFT calculations on related pyridine N-oxides suggest that the HOMO-LUMO gap is a critical parameter influencing their electronic behavior.[10]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the oxidation of nicotinonitrile.[1][14][15] A detailed procedure based on a patent is as follows:
Materials:
-
Nicotinonitrile
-
30% Hydrogen Peroxide
-
Sulfuric Acid
-
Water
-
Catalyst (e.g., silicomolybdic acid)
Procedure:
-
In a reaction flask, add nicotinonitrile, water, sulfuric acid, and the catalyst.
-
Heat the mixture to 75-95 °C.
-
Slowly and uniformly add 30% hydrogen peroxide to the reaction mixture over a period of 12-18 hours, maintaining the temperature at 75-95 °C.
-
After the addition is complete, continue to heat the mixture for an additional period to ensure the oxidation reaction is complete.
-
Cool the reaction mixture, allow it to stand, and then filter the resulting solid.
-
Dry the solid product to obtain this compound.
Workflow for Synthesis of this compound:
Caption: Synthetic workflow for this compound.
X-ray Crystallography
To obtain a single crystal suitable for X-ray diffraction, this compound would need to be crystallized from an appropriate solvent system.
General Protocol:
-
Dissolve the purified this compound in a minimal amount of a suitable hot solvent or solvent mixture.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, induce crystallization by scratching the inside of the flask or by adding a seed crystal.
-
Alternatively, use vapor diffusion or slow evaporation techniques.
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Solve and refine the crystal structure using appropriate software.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
For ¹H NMR, typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
FTIR Spectroscopy
Sample Preparation (KBr Pellet):
-
Thoroughly grind 1-2 mg of this compound with ~100 mg of dry KBr powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
The spectrum is typically collected in the range of 4000-400 cm⁻¹.
Potential Biological Signaling Pathways
Direct evidence for the involvement of this compound in specific biological signaling pathways is currently lacking. However, studies on related nicotinonitrile derivatives suggest potential areas of interaction.
Inhibition of Tyrosine Kinases
Several nicotinonitrile derivatives have been shown to possess antiproliferative activity by inhibiting tyrosine kinases.[] Tyrosine kinases are crucial components of signaling pathways that regulate cell growth, differentiation, and survival. Inhibition of these kinases can disrupt downstream signaling cascades, such as the Ras-Raf-MEK-ERK pathway, leading to apoptosis and cell cycle arrest.
Tyrosine Kinase Signaling Pathway:
Caption: Potential inhibition of Tyrosine Kinase signaling.
Inhibition of Pim Kinases
Nicotinonitrile derivatives have also been identified as inhibitors of Pim kinases, a family of serine/threonine kinases involved in cell survival and proliferation.[11] Pim kinases phosphorylate various downstream targets, including proteins involved in apoptosis and cell cycle regulation.
Pim Kinase Signaling Pathway:
Caption: Potential inhibition of Pim Kinase signaling.
Metabolism by Cytochrome P450
Pyridine N-oxides are known to be metabolized by cytochrome P450 enzymes.[17][18][19][20] This metabolic pathway could be relevant to the compound's biological activity and potential drug-drug interactions. The N-oxide can be reduced back to the parent pyridine or undergo further oxidation.
Conclusion
This compound presents a fascinating case study in the interplay of electronic and structural effects in a simple heterocyclic molecule. While a complete experimental dataset for the pure compound is still forthcoming, existing data from coordination complexes and computational studies provide a solid foundation for understanding its properties. The preliminary evidence of biological activity among its derivatives suggests that this compound and related structures may hold promise as scaffolds for the development of novel therapeutic agents. Further research, particularly single-crystal X-ray diffraction of the pure compound and in-depth biological screening, is warranted to fully elucidate its potential.
References
- 1. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. This compound [webbook.nist.gov]
- 4. NICOTINONITRILE-1-OXIDE | 14906-64-0 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. termedia.pl [termedia.pl]
- 8. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. PIM kinase inhibitors kill hypoxic tumor cells by reducing Nrf2 signaling and increasing reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Zevra Announces Publication of MIPLYFFA® Mechanism of Action Manuscript in Molecular Genetics and Metabolism | Zevra Therapeutics, Inc. [investors.zevra.com]
- 15. CN103570617A - Preparation method of 3-cyano-pyridine N-oxide - Google Patents [patents.google.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Small-Molecule Inhibitors of the Receptor Tyrosine Kinases: Promising Tools for Targeted Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ema.europa.eu [ema.europa.eu]
- 20. Arimoclomol - Wikipedia [en.wikipedia.org]
Unveiling the Potential: A Technical Guide to the Biological Activities of Nicotinonitrile 1-oxide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinonitrile 1-oxide, a pyridine N-oxide derivative of 3-cyanopyridine, is a versatile chemical intermediate with emerging significance in medicinal chemistry. While direct research into its intrinsic biological activities remains limited, its structural relationship to the broadly bioactive nicotinonitrile scaffold and other pyridine N-oxides suggests a promising, yet largely unexplored, potential for therapeutic applications. This technical guide provides a comprehensive overview of the known synthetic utilities of this compound, a detailed exploration of the biological activities of the parent nicotinonitrile framework, and an in-depth case study of a related pyridine N-oxide to illuminate potential mechanisms of action. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic possibilities of this compound and its derivatives.
Synthetic Importance of this compound
This compound is a key precursor in the synthesis of various pharmaceutical agents. Its most notable application is in the preparation of Arimoclomol, an investigational drug for the treatment of amyotrophic lateral sclerosis (ALS). The N-oxide functional group plays a crucial role in the synthetic route, facilitating subsequent chemical transformations.
Below is a diagram illustrating the synthetic pathway from this compound to a key intermediate in the synthesis of Arimoclomol.
Biological Activities of the Nicotinonitrile Scaffold
The nicotinonitrile (3-cyanopyridine) core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. Numerous studies have demonstrated the potent anticancer, anti-inflammatory, and antimicrobial properties of this class of compounds.
Anticancer Activity
Nicotinonitrile derivatives have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| N-Nicotinonitrile Derivatives | MCF-7 (Breast Cancer) | Varies | [1] |
| N-Nicotinonitrile Derivatives | HepG2 (Liver Cancer) | Varies | [1] |
| Cyanopyridone Derivatives | MCF-7 (Breast Cancer) | 1.39 - 1.77 | [2] |
| Cyanopyridone Derivatives | HepG2 (Liver Cancer) | 2.71 | [2] |
| Pyridine-urea Derivatives | VEGFR-2 | 3.93 - 5.0 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Nicotinonitrile derivatives) and incubated for a further 48-72 hours.
-
MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[4][5][6]
Biological Activities of Pyridine N-Oxides: A Case Study of Nicotinamide N-oxide (NAMO)
While data on this compound is scarce, the biological activities of other pyridine N-oxides can provide valuable insights. Nicotinamide N-oxide (NAMO), the N-oxide of vitamin B3, has been shown to possess potent anti-inflammatory properties. A recent study demonstrated that NAMO attenuates Herpes Simplex Virus-1 (HSV-1)-induced microglial inflammation by modulating the Sirtuin-1 (SIRT1)/NF-κB signaling pathway.[7][8][9]
Anti-Inflammatory Mechanism of NAMO
NAMO exerts its anti-inflammatory effects by upregulating SIRT1, a NAD+-dependent deacetylase. SIRT1, in turn, deacetylates the p65 subunit of the NF-κB complex, leading to the inhibition of NF-κB transcriptional activity. This results in a downstream reduction of pro-inflammatory cytokine production, such as IL-6 and TNF-α.
Experimental Protocol: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the anti-inflammatory activity of novel compounds.[10][11][12][13][14]
Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The reduction in paw volume after treatment with a test compound is a measure of its anti-inflammatory potential.
Procedure:
-
Animal Model: Male Wistar rats or Swiss albino mice are typically used.
-
Compound Administration: The test compound (or vehicle control and a standard anti-inflammatory drug like indomethacin) is administered, usually intraperitoneally or orally, 30-60 minutes before the carrageenan injection.
-
Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Future Directions and Unexplored Potential of this compound
The established synthetic utility of this compound, combined with the diverse biological activities of the nicotinonitrile scaffold and the demonstrated anti-inflammatory potential of a related pyridine N-oxide, strongly suggests that this compound itself warrants direct biological investigation. Future research should focus on a systematic screening of its potential therapeutic effects.
Below is a proposed workflow for the initial biological screening of this compound.
Conclusion
This compound stands at the intersection of synthetic versatility and potential biological activity. While its own pharmacological profile is yet to be elucidated, the extensive evidence of bioactivity within the broader classes of nicotinonitriles and pyridine N-oxides provides a strong rationale for its investigation as a novel therapeutic agent. This guide has summarized the current state of knowledge and provided a framework for future research, with the hope of catalyzing new discoveries in the field of drug development.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 3. researchgate.net [researchgate.net]
- 4. researchhub.com [researchhub.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Nicotinamide n-Oxide Attenuates HSV-1-Induced Microglial Inflammation through Sirtuin-1/NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inotiv.com [inotiv.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
Methodological & Application
Application Notes and Protocols for 3-Cyanopyridine N-oxide as an Oxidizing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyanopyridine N-oxide is a versatile synthetic intermediate utilized in the preparation of various pharmaceuticals and agrochemicals. Notably, it serves as a key precursor in the synthesis of Arimoclomol, a drug candidate for treating amyotrophic lateral sclerosis (ALS).[1][2] Its utility stems from the N-oxide functional group, which can act as an oxygen donor, and the cyano group, which can undergo various chemical transformations. This document provides detailed protocols for the synthesis of 3-Cyanopyridine N-oxide, primarily through the oxidation of 3-cyanopyridine, and outlines its applications.
Synthesis of 3-Cyanopyridine N-oxide
The most common and industrially applicable method for the preparation of 3-Cyanopyridine N-oxide is the direct oxidation of 3-cyanopyridine (also known as nicotinonitrile).[3][4][5] Hydrogen peroxide is a widely used oxidant for this transformation, often in the presence of a catalyst to enhance reaction efficiency and selectivity.[4][5]
General Reaction Scheme:
Caption: General reaction for the synthesis of 3-Cyanopyridine N-oxide.
Experimental Protocols
The following protocols are based on methods described in the patent literature for the synthesis of 3-Cyanopyridine N-oxide. These methods are scalable and designed to produce high yields and purity, making them suitable for industrial production.[4][5]
Protocol 1: Synthesis using Silicomolybdic Acid Catalyst
This protocol details the synthesis of 3-Cyanopyridine N-oxide using silicomolybdic acid as a catalyst and hydrogen peroxide as the oxidizing agent.
Materials:
-
3-Cyanopyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Silicomolybdic Acid
-
30% Hydrogen Peroxide (H₂O₂)
-
Deionized Water
Procedure:
-
To a reaction vessel, add 100 mL of deionized water, 7.5 g of concentrated sulfuric acid, 5 g of silicomolybdic acid, and 700 g of 3-cyanopyridine.
-
Heat the mixture while stirring to a temperature of 75-85°C.
-
Slowly and evenly add 750 mL of 30% hydrogen peroxide dropwise over a period of 10 hours, maintaining the reaction temperature.
-
After the addition is complete, continue to stir the mixture at the same temperature for an additional 8 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to below 15°C.
-
Isolate the product by centrifugation or filtration.
-
Dry the solid product to obtain 3-Cyanopyridine N-oxide.
Protocol 2: Synthesis using Phosphomolybdic Acid Catalyst
This protocol utilizes phosphomolybdic acid as the catalyst.
Materials:
-
3-Cyanopyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Phosphomolybdic Acid
-
30% Hydrogen Peroxide (H₂O₂)
-
Deionized Water
Procedure:
-
In a reaction kettle, combine 200 mL of water, 15 g of concentrated sulfuric acid, 10 g of phosphomolybdic acid, and 1400 g of 3-cyanopyridine.[6]
-
Heat the mixture with stirring to maintain a temperature of 86-94°C.[6]
-
Evenly add 1550 mL of 30% hydrogen peroxide dropwise over 8 hours.[6]
-
After the addition is complete, maintain the reaction temperature for an additional 6 hours.[6]
-
Cool the mixture to below 15°C.[6]
-
Collect the product via centrifugation or filtration.[6]
-
Dry the product to yield 3-Cyanopyridine N-oxide.[6]
Protocol 3: Synthesis using Phosphotungstic Acid Catalyst
This protocol employs phosphotungstic acid as the catalyst.
Materials:
-
3-Cyanopyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Phosphotungstic Acid
-
30% Hydrogen Peroxide (H₂O₂)
-
Deionized Water
Procedure:
-
Charge a reaction kettle with 100 mL of water, 7.5 g of concentrated sulfuric acid, 6.0 g of phosphotungstic acid, and 700 g of 3-cyanopyridine.[6]
-
Heat the mixture with stirring, raising the temperature to 90-95°C.[6]
-
Add 750 mL of 30% hydrogen peroxide dropwise over 10 hours.[6]
-
Following the addition, keep the reaction mixture at temperature for an additional 8 hours.[6]
-
Cool the reaction to below 15°C.[6]
-
Isolate the solid product by centrifugation or filtration.[6]
-
Dry the product to obtain 3-Cyanopyridine N-oxide.[6]
Experimental Workflow
Caption: Experimental workflow for the synthesis of 3-Cyanopyridine N-oxide.
Data Presentation
The following table summarizes the quantitative data from the described experimental protocols.
| Protocol | Catalyst | 3-Cyanopyridine (g) | 30% H₂O₂ (mL) | Yield (%) | Purity (%) (HPLC) | Melting Point (°C) |
| 1 | Silicomolybdic Acid | 700 | 750 | 95.1 | 96.3 | 169-171 |
| 2 | Phosphomolybdic Acid | 1400 | 1550 | 96.1 | 95.3 | 168-171 |
| 3 | Phosphotungstic Acid | 700 | 750 | 94.7 | 96.8 | 168-172 |
Applications in Drug Development and Organic Synthesis
3-Cyanopyridine N-oxide is a valuable building block in organic synthesis. Its primary application in drug development is as an intermediate in the synthesis of pharmaceuticals.[2][3] The N-oxide functionality can be exploited for further reactions, such as deoxygenation or rearrangement, while the cyano group can be hydrolyzed to a carboxylic acid or an amide, or participate in cycloaddition reactions.
Safety and Handling
-
3-Cyanopyridine: Toxic if swallowed, in contact with skin, or if inhaled. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated area or fume hood.
-
Hydrogen Peroxide (30%): Strong oxidizer. Causes severe skin burns and eye damage. Handle with care and appropriate PPE.
-
Concentrated Sulfuric Acid: Causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The protocols provided offer reliable and high-yielding methods for the synthesis of 3-Cyanopyridine N-oxide. The use of hydrogen peroxide as the oxidant and a catalyst such as silicomolybdic, phosphomolybdic, or phosphotungstic acid allows for an efficient and scalable process. The resulting 3-Cyanopyridine N-oxide is a key intermediate for further synthetic transformations, particularly in the development of new therapeutic agents.
References
- 1. 3-Cyanopyridine N-oxide | 149060-64-0 [chemicalbook.com]
- 2. 3-Cyanopyridine N-oxide Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Nicotinonitrile - Wikipedia [en.wikipedia.org]
- 4. CN103570617A - Preparation method of 3-cyano-pyridine N-oxide - Google Patents [patents.google.com]
- 5. CN103570617B - A kind of preparation method of 3-cyano group-pyridine N-oxides - Google Patents [patents.google.com]
- 6. A kind of preparation method of 3-cyano-pyridine n-oxide - Eureka | Patsnap [eureka.patsnap.com]
Applications of Nicotinonitrile 1-oxide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinonitrile 1-oxide, also known as 3-cyanopyridine N-oxide, is a heterocyclic compound that serves as a valuable intermediate in medicinal chemistry. While direct therapeutic applications of this compound are not extensively documented in publicly available literature, its significance lies in its role as a key building block for the synthesis of more complex, biologically active molecules. The N-oxide functional group can influence the physicochemical properties of the parent molecule, such as solubility and metabolic stability, and can also be a handle for further chemical transformations.
This document provides an overview of the known applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of drug candidates. It also includes detailed experimental protocols for its synthesis and potential downstream reactions.
Key Application: Intermediate in the Synthesis of Arimoclomol
A significant application of this compound is its use as a key intermediate in the synthesis of Arimoclomol.[1] Arimoclomol is an investigational drug candidate that has been studied for the treatment of amyotrophic lateral sclerosis (ALS) and other neurodegenerative diseases. It functions as a co-inducer of heat shock proteins, which are crucial for cellular protection against stress and protein misfolding. The synthesis of Arimoclomol highlights the utility of this compound in constructing complex bioactive molecules.
Data Presentation
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 3-cyanopyridine (nicotinonitrile). The reaction involves the N-oxidation of the pyridine ring using hydrogen peroxide.
Materials:
-
3-Cyanopyridine (Nicotinonitrile)
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide solution
-
Water (distilled or deionized)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-cyanopyridine in glacial acetic acid.
-
To this solution, slowly add 30% hydrogen peroxide while stirring. The reaction is exothermic, so the addition should be controlled to maintain a safe temperature.
-
Once the addition is complete, attach a reflux condenser and heat the reaction mixture at 70-80°C for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acetic acid by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases. Ensure the final pH is neutral or slightly basic.
-
Extract the aqueous solution with dichloromethane multiple times.
-
Combine the organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Alkaline Hydrolysis of this compound to Nicotinamide 1-oxide
This protocol outlines the conversion of the nitrile group of this compound to an amide group, yielding Nicotinamide 1-oxide, another potentially useful intermediate.[1]
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) solution (e.g., 2M)
-
Hydrochloric Acid (HCl) solution (e.g., 2M)
-
Water (distilled or deionized)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, suspend this compound in a solution of sodium hydroxide.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution with hydrochloric acid to a pH of approximately 7.
-
The product, Nicotinamide 1-oxide, may precipitate out of the solution upon cooling and neutralization.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, it may be necessary to concentrate the solution and/or extract with a suitable organic solvent.
Visualizations
Caption: Synthetic workflow from 3-Cyanopyridine to Arimoclomol.
Caption: Role of this compound in medicinal chemistry.
References
Insufficient Information to Generate Detailed Application Notes and Protocols
Following a comprehensive search of scientific literature and patent databases, there is insufficient publicly available information to create detailed application notes and protocols on the use of Nicotinonitrile 1-oxide as a catalyst in chlorination reactions.
While a product description from a chemical supplier suggests that this compound is an effective catalyst for the chlorination of organic compounds, highlighting it as a high-temperature, environmentally friendly reaction with short reaction times and high stereoselectivity, no academic papers, patents, or other scientific resources could be retrieved to substantiate these claims with specific experimental data.
The search did not yield any of the following critical information required to fulfill the user's request:
-
Quantitative Data: No tables summarizing reaction conditions, substrate scope, product yields, or catalyst loading for chlorination reactions catalyzed by this compound were found.
-
Experimental Protocols: Detailed, step-by-step methodologies for carrying out such reactions are not available in the public domain.
-
Mechanistic Information: There is no published information on the signaling pathways or catalytic cycle that would be necessary to create the requested Graphviz diagrams.
Research on related compounds, such as the use of nicotine as a chlorination catalyst, and the use of this compound as a reactant in the synthesis of chlorinated pyridine derivatives, was found. However, this information is not directly applicable to the specific request of this compound acting as a catalyst.
Without access to verifiable and detailed scientific data, it is not possible to generate the accurate and reliable application notes and protocols requested by the target audience of researchers, scientists, and drug development professionals. Any attempt to do so would be based on speculation and would not meet the standards of scientific accuracy.
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 3-Cyanopyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes from 3-cyanopyridine N-oxide to valuable pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The protocols detailed below are based on established literature and patents, offering a guide for laboratory-scale synthesis.
Introduction
3-Cyanopyridine N-oxide is a pivotal starting material in the synthesis of a variety of pharmaceutical compounds. Its reactivity, particularly the susceptibility of the pyridine ring to nucleophilic substitution after N-oxidation, makes it a versatile building block. A primary and industrially significant transformation of 3-cyanopyridine N-oxide is its conversion to 2-chloronicotinic acid, a key intermediate for numerous drugs. This document outlines the synthesis of 3-cyanopyridine N-oxide and its subsequent elaboration into prominent pharmaceutical agents including the anti-HIV drug Nevirapine, the non-steroidal anti-inflammatory drug (NSAID) Niflumic acid, and the herbicide Diflufenican.
Core Synthetic Pathways
The central strategy involves the initial oxidation of 3-cyanopyridine to its N-oxide, followed by chlorination and hydrolysis to yield 2-chloronicotinic acid. This intermediate is then subjected to various coupling and cyclization reactions to afford the final products.
Part 1: Synthesis of Key Intermediate - 3-Cyanopyridine N-oxide
This protocol describes the oxidation of 3-cyanopyridine to 3-cyanopyridine N-oxide using hydrogen peroxide as the oxidant.
Experimental Protocol
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a condenser.
-
Charging Reactants: To the flask, add 3-cyanopyridine (1 equivalent).
-
Oxidation: Slowly add 30% hydrogen peroxide (1.1 equivalents) to the 3-cyanopyridine.
-
Heating: Heat the reaction mixture to 70-80°C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 3-cyanopyridine N-oxide.
Quantitative Data
| Parameter | Value | Reference |
| Yield | Up to 95% | [1][2] |
| Purity (HPLC) | >96% | [1][2] |
| Melting Point | 168-172 °C | [1] |
Part 2: Synthesis of 2-Chloronicotinic Acid from 3-Cyanopyridine N-oxide
This two-step, one-pot protocol details the conversion of 3-cyanopyridine N-oxide to 2-chloronicotinic acid.
Experimental Protocol
-
Chlorination:
-
Hydrolysis:
-
Cool the reaction mixture and carefully add it to an aqueous solution of sodium hydroxide (NaOH).
-
Heat the resulting mixture to facilitate hydrolysis of the nitrile group to a carboxylic acid.
-
Acidify the solution with a suitable acid (e.g., HCl) to precipitate the 2-chloronicotinic acid.
-
-
Isolation:
-
Filter the precipitate, wash with water, and dry to obtain 2-chloronicotinic acid.
-
Quantitative Data
| Parameter | Value | Reference |
| Intermediate | 2-chloro-3-cyanopyridine | [3] |
| Final Product | 2-chloronicotinic acid | [4] |
| Overall Yield | High | [4] |
Part 3: Synthesis of Pharmaceutical APIs from 2-Chloronicotinic Acid
A. Synthesis of Nevirapine
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1 infection.
References
Application Notes and Protocols for Large-Scale Synthesis of Nicotinonitrile 1-Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinonitrile 1-oxide, also known as 3-cyanopyridine N-oxide, is a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its efficient and high-purity production on an industrial scale is of significant interest. These application notes provide detailed protocols for the large-scale synthesis of this compound, focusing on methods suitable for industrial production. The primary synthesis route involves the oxidation of 3-cyanopyridine using hydrogen peroxide in the presence of a catalyst.[1][3][4] This process is lauded for its high selectivity, efficiency, and cost-effectiveness, making it amenable to industrial applications.[1][3]
Signaling Pathways and Logical Relationships
The synthesis of this compound from 3-cyanopyridine is a direct oxidation reaction. The logical workflow involves the preparation of the reaction mixture, the controlled addition of the oxidizing agent, the reaction period, and subsequent product isolation and purification.
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes quantitative data from various reported large-scale synthesis protocols for this compound.
| Parameter | Protocol 1[4] | Protocol 2[1] | Protocol 3[1] | Protocol 4[1] |
| Reactants | ||||
| 3-Cyanopyridine | 700 kg | 1400 g | 700 g | 700 kg |
| Water | 100 kg | 200 mL | 100 mL | Not Specified |
| 30% Hydrogen Peroxide | 780 kg | 1550 mL | 750 mL | 780 kg |
| Catalysts | ||||
| Sulfuric Acid | 7.5 kg | 15 g | 7.5 g | Not Specified |
| Primary Catalyst | Silicomolybdic Acid (5 kg) | Phosphomolybdic Acid (10 g) | Phosphotungstic Acid (6.0 g) | Silicomolybdic Acid |
| Reaction Conditions | ||||
| Reaction Temperature | 88-94 °C | 86-94 °C | 90-95 °C | 86-95 °C |
| H₂O₂ Addition Time | 8 hours | 8 hours | 10 hours | 8 hours |
| Insulation/Hold Time | 6 hours | 6 hours | 8 hours | 6 hours |
| Results | ||||
| Product Yield | 95.2% (770 kg) | 96.1% (1550 g) | 94.7% (765 g) | 95.1% (768 kg) |
| Product Purity (HPLC) | 96.7% | 95.3% | 96.8% | 97.0% |
| Melting Point | 168-171 °C | 168-171 °C | 168-172 °C | 169-171 °C |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the large-scale synthesis of this compound.
Protocol 1: Large-Scale Synthesis using Silicomolybdic Acid Catalyst[4]
1. Reactor Charging:
-
In a 2000L glass-lined steel reaction vessel, add the following in order:
-
100 kg of deionized water
-
7.5 kg of sulfuric acid
-
5 kg of silicomolybdic acid
-
50 kg of 30% hydrogen peroxide
-
-
Subsequently, charge 700 kg of nicotinonitrile into the reactor.
2. Reaction:
-
Begin heating the reaction mixture, slowly raising the temperature to 88-94 °C.
-
Once the temperature is stable, evenly add 780 kg of 30% hydrogen peroxide dropwise over a period of 8 hours.
-
After the addition is complete, maintain the reaction mixture at 88-94 °C for an additional 6 hours (insulation period).
3. Product Isolation:
-
Cool the reaction mixture to below 15 °C.
-
Isolate the solid product by centrifugation.
-
Dry the obtained solid to yield the final product.
4. Expected Outcome:
-
Approximately 770 kg of this compound with a yield of 95.2% and a purity of 96.7% (as determined by HPLC area normalization). The melting point of the product is expected to be in the range of 168-171 °C.[4]
Protocol 2: Synthesis using Phosphomolybdic Acid Catalyst[1]
1. Reactor Charging:
-
To a suitable reaction kettle, add the following in order:
-
200 mL of water
-
15 g of concentrated sulfuric acid
-
10 g of phosphomolybdic acid
-
1400 g of 3-cyanopyridine
-
2. Reaction:
-
Heat the mixture and slowly raise the temperature to 86-94 °C, then maintain this temperature.
-
Evenly add 1550 mL of 30% hydrogen peroxide dropwise over 8 hours.
-
After the addition is complete, keep the reaction mixture warm for 6 hours.
3. Product Isolation:
-
Lower the temperature of the reaction mixture to below 15 °C.
-
Isolate the product by centrifugation.
-
Dry the solid to obtain the final product.
4. Expected Outcome:
-
Approximately 1550 g of this compound with a yield of 96.1% and a purity of 95.3% (HPLC area normalization method). The melting point is expected to be between 168-171 °C.[1]
Protocol 3: Synthesis using Phosphotungstic Acid Catalyst[1]
1. Reactor Charging:
-
In a reaction kettle, add the following in sequence:
-
100 mL of water
-
7.5 g of concentrated sulfuric acid
-
6.0 g of phosphotungstic acid
-
700 g of 3-cyanopyridine
-
2. Reaction:
-
Heat the mixture, gradually increasing the temperature to 90-95 °C.
-
Add 750 mL of 30% hydrogen peroxide dropwise over a period of 10 hours.
-
After the addition is complete, maintain the temperature for 8 hours.
3. Product Isolation:
-
Cool the reaction mixture to below 15 °C.
-
Isolate the product via centrifugation.
-
Dry the resulting solid.
4. Expected Outcome:
-
Approximately 765 g of 3-cyanopyridine-N-oxide with a yield of 94.7% and a purity of 96.8% (HPLC area normalization method). The melting point is expected to be in the range of 168-172 °C.[1]
Safety Considerations
-
The reaction is exothermic; therefore, controlled addition of hydrogen peroxide and efficient temperature monitoring are crucial.
-
Hydrogen peroxide is a strong oxidizing agent and should be handled with appropriate personal protective equipment (PPE).
-
The use of sulfuric acid requires corrosion-resistant reactors and appropriate handling procedures.
-
Ensure adequate ventilation to avoid the accumulation of any volatile organic compounds.
References
- 1. A kind of preparation method of 3-cyano-pyridine n-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 2. 3-Cyanopyridine N-oxide | 149060-64-0 [chemicalbook.com]
- 3. CN103570617A - Preparation method of 3-cyano-pyridine N-oxide - Google Patents [patents.google.com]
- 4. CN103570617B - A kind of preparation method of 3-cyano group-pyridine N-oxides - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of 3-Cyanopyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 3-Cyanopyridine N-oxide, a key intermediate in the synthesis of various pharmaceutical compounds. The following protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Quantitative Nuclear Magnetic Resonance (qNMR), and UV-Vis Spectrophotometry are designed to offer a range of options in terms of sensitivity, selectivity, and accessibility.
Overview of Analytical Techniques
The choice of analytical technique for the quantification of 3-Cyanopyridine N-oxide depends on the sample matrix, required sensitivity, and available instrumentation. High-performance liquid chromatography (HPLC) with UV detection is a robust and widely available method suitable for purity assessment and quantification in relatively clean samples. For trace-level quantification in complex biological or environmental matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and specificity. Quantitative Nuclear Magnetic Resonance (qNMR) is an excellent primary method for purity determination of the pure substance without the need for a specific reference standard of the analyte. Finally, UV-Vis spectrophotometry provides a simple, rapid, but less specific method for quantification in simple solutions.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of 3-Cyanopyridine N-oxide in samples such as reaction mixtures and bulk materials. Due to the polar nature of pyridine N-oxides, which can lead to poor retention on standard C18 columns, two alternative approaches are presented: a standard reversed-phase method and a Hydrophilic Interaction Liquid Chromatography (HILIC) method.
Reversed-Phase HPLC-UV Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
Chromatographic Conditions:
-
Column: C18 column with polar end-capping (e.g., Agilent Zorbax SB-AQ, Waters Atlantis T3), 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 40% B
-
10-12 min: 40% B
-
12-13 min: 40% to 5% B
-
13-18 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm (Note: The optimal wavelength should be determined by measuring the UV spectrum of a standard solution of 3-Cyanopyridine N-oxide). The parent compound, 3-cyanopyridine, has a maximum absorption at 265 nm.[1]
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 3-Cyanopyridine N-oxide reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the initial mobile phase composition (95:5 Mobile Phase A:B).
-
Sample Preparation: Dissolve the sample containing 3-Cyanopyridine N-oxide in the initial mobile phase to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
HILIC HPLC-UV Protocol
Instrumentation:
-
Same as for Reversed-Phase HPLC-UV.
Chromatographic Conditions:
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium formate and 0.1% Formic Acid
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium formate and 0.1% Formic Acid
-
Gradient:
-
0-1 min: 1% B
-
1-8 min: 1% to 50% B
-
8-10 min: 50% B
-
10-11 min: 50% to 1% B
-
11-15 min: 1% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 5 µL
Standard and Sample Preparation:
-
Prepare stock and working standards as described for the reversed-phase method, but use 95:5 Acetonitrile:Water as the diluent. Samples should also be dissolved in a high organic solvent mixture to ensure compatibility with the HILIC mobile phase and good peak shape.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the trace-level quantification of 3-Cyanopyridine N-oxide in complex matrices such as plasma, urine, or environmental samples. A derivatization step is not necessary for this molecule, but a robust sample clean-up is recommended.
Instrumentation:
-
UHPLC or HPLC system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 2% B
-
0.5-3.0 min: 2% to 80% B
-
3.0-3.5 min: 80% to 98% B
-
3.5-4.0 min: 98% B
-
4.0-4.1 min: 98% to 2% B
-
4.1-5.0 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: 3-Cyanopyridine N-oxide (Molecular Weight: 120.11)[2]
-
Precursor Ion (Q1): m/z 121.1
-
Product Ion (Q3): A characteristic fragment ion should be determined by infusing a standard solution. A likely fragment would be from the loss of the oxygen atom (m/z 105.1) or other fragmentation of the ring.
-
-
Internal Standard: A stable isotope-labeled version of the analyte (e.g., 3-Cyanopyridine N-oxide-d4) is recommended.
-
Sample Preparation (Protein Precipitation for Plasma):
-
To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial for injection.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method that can be used to determine the purity of 3-Cyanopyridine N-oxide without a specific reference standard for the analyte. It relies on using a certified internal standard of known purity.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
-
High-precision analytical balance
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the 3-Cyanopyridine N-oxide sample into a clean, dry vial.
-
Accurately weigh about 5-10 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same vial. The internal standard should have a known purity, be stable, not react with the sample, and have signals that do not overlap with the analyte signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6 or CDCl3) and transfer to an NMR tube.
-
-
NMR Data Acquisition:
-
Pulse Program: A standard 90° pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard. A conservative value of 30 seconds is often sufficient for accurate quantification.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
Acquisition Time (aq): At least 3-4 seconds to ensure good digital resolution.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
-
-
Data Processing:
-
Apply an exponential window function with a line broadening of 0.3 Hz.
-
Fourier transform the FID.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, non-overlapping signal for 3-Cyanopyridine N-oxide and a signal for the internal standard.
-
-
Calculation:
-
The purity of the analyte can be calculated using the following equation: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
UV-Vis Spectrophotometry
This is a simple and rapid method suitable for the quantification of 3-Cyanopyridine N-oxide in pure solutions or simple mixtures where interfering substances do not absorb at the same wavelength.
Instrumentation:
-
UV-Vis Spectrophotometer
Experimental Protocol:
-
Determination of λmax:
-
Prepare a dilute solution of 3-Cyanopyridine N-oxide in a suitable solvent (e.g., ethanol or water).
-
Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
-
Standard Curve Preparation:
-
Prepare a stock solution of 3-Cyanopyridine N-oxide of known concentration.
-
Create a series of at least five standard solutions of decreasing concentrations by serial dilution.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare the sample solution in the same solvent used for the standards, ensuring the concentration falls within the range of the calibration curve.
-
Measure the absorbance of the sample at λmax.
-
Determine the concentration of 3-Cyanopyridine N-oxide in the sample using the calibration curve.
-
Quantitative Data Summary
The following table summarizes the typical performance characteristics for the described analytical methods. These values should be established and verified through method validation for specific applications.
| Parameter | HPLC-UV | LC-MS/MS | qNMR | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.999 | N/A | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% | 90 - 110% |
| Precision (% RSD) | < 2.0% | < 5.0% | < 1.0% | < 5.0% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range | mg/mL range | µg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL range | mg/mL range | µg/mL range |
| Selectivity | High | Very High | Very High | Low |
Visualizations
Synthetic Pathways
3-Cyanopyridine N-oxide is a crucial intermediate in the synthesis of the anti-HIV drug Nevirapine and the heat shock protein co-inducer Arimoclomol.
Caption: Synthetic pathways for Nevirapine and Arimoclomol highlighting the role of 3-Cyanopyridine N-oxide.
Experimental Workflows
Caption: Experimental workflows for the quantification of 3-Cyanopyridine N-oxide using different analytical techniques.
References
Application Notes and Protocols for In-Vitro and In-Vivo Studies of Nicotinonitrile 1-Oxide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the study of Nicotinonitrile 1-oxide derivatives, focusing on their potential therapeutic applications. The following sections summarize quantitative data from in-vitro studies, outline methodologies for key experiments, and present visual workflows and signaling pathways to guide research and development efforts.
Application Note 1: In-Vitro Anticancer Activity of Nicotinonitrile Derivatives
Nicotinonitrile derivatives, including furo[2,3-b]pyridines and 2-oxo-1,2-dihydropyridine-3-carbonitriles, have demonstrated significant cytotoxic activity against a range of cancer cell lines in preclinical studies.[1] These compounds represent a promising class of molecules for the development of novel anticancer agents.
Quantitative Data Summary: In-Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected nicotinonitrile derivatives against various human cancer cell lines.
Table 1: Cytotoxic Activity of Furo[2,3-b]pyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 7 | A549 (Lung) | 5.8 | Doxorubicin | - |
| Compound 12a | A549 (Lung) | 3.6 | Doxorubicin | - |
| Compound 6g | Neuro-2a (Neuroblastoma) | 10 | Doxorubicin | - |
| Compound 10a | Hela (Cervical) | 10.7 | Doxorubicin | - |
| Compound 10b | COLO 205 (Colon) | 11.0 | Doxorubicin | - |
| Compound 11a | A549 (Lung) | 10.5 | Doxorubicin | - |
| Data sourced from a study on trifluoromethyl substituted furo[2,3-b]pyridine derivatives, which showed promising anticancer activity.[2] |
Table 2: Cytotoxic Activity of 2-Oxo-1,2-dihydropyridine-3-carbonitrile Derivatives
| Compound ID | NCIH 460 (Lung) | RKOP 27 (Colon) | HeLa (Cervical) | U937 (Lymphoma) | SKMEL 28 (Melanoma) |
| Derivative 14a | 25 ± 2.6 nM | 16 ± 2 nM | 127 ± 25 nM | 422 ± 26 nM | 255 ± 2 nM |
| Results for derivative 14a, which was the most effective against all tested cell lines in the study.[3][4] |
Experimental Protocol: In-Vitro Cytotoxicity Assessment (MTT Assay)
This protocol describes a common method for evaluating the cytotoxic activity of nicotinonitrile derivatives against cancer cell lines.[5]
1. Cell Seeding:
- Culture human cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT-116, HepG-2) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well.
- Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
- Prepare stock solutions of the this compound derivatives in dimethyl sulfoxide (DMSO).
- Dilute the stock solutions with culture medium to achieve a range of final concentrations.
- Replace the medium in the 96-well plates with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
- Incubate the plates for 48-72 hours.
3. MTT Assay:
- Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
- Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
- Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
Signaling Pathway: Kinase Inhibition
Several nicotinonitrile derivatives have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[6] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Proposed mechanism of action for nicotinonitrile derivatives as CDK2 inhibitors.
Application Note 2: In-Vivo Evaluation of this compound Derivatives
Following promising in-vitro results, in-vivo studies are crucial to assess the pharmacokinetic and pharmacodynamic properties of this compound derivatives in a living organism. While specific in-vivo anticancer data for these exact derivatives is emerging, studies on related compounds like nicotine-N-oxide provide a framework for designing and interpreting such experiments.[7]
Considerations for In-Vivo Studies
-
Metabolism: 3-substituted pyridines can undergo metabolic N-oxidation in various animal species.[8] Understanding the metabolic fate of this compound derivatives is essential for determining their bioavailability and potential toxicity.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of a compound dictates its therapeutic efficacy. In-vivo pharmacokinetic studies are necessary to determine key parameters such as half-life, clearance, and volume of distribution.[9][10]
Experimental Protocol: In-Vivo Pharmacokinetic Study in Rodents
This protocol provides a general framework for conducting a preliminary pharmacokinetic study of a this compound derivative in rats.
1. Animal Model:
- Use healthy, adult male Sprague-Dawley rats (8-10 weeks old).
- Acclimate the animals for at least one week before the experiment.
- House the animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
2. Compound Administration:
- Formulate the this compound derivative in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline).
- Administer the compound via intravenous (IV) and oral (PO) routes to determine both clearance and oral bioavailability.
- For IV administration, inject a single dose into the tail vein.
- For PO administration, deliver a single dose via oral gavage.
3. Blood Sampling:
- Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
- Collect the blood into tubes containing an anticoagulant (e.g., EDTA).
- Centrifuge the blood samples to separate the plasma.
4. Sample Analysis:
- Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of the this compound derivative in plasma.
- Analyze the plasma samples to determine the concentration of the compound at each time point.
5. Pharmacokinetic Analysis:
- Use non-compartmental analysis to calculate key pharmacokinetic parameters, including:
- Area under the plasma concentration-time curve (AUC)
- Clearance (CL)
- Volume of distribution (Vd)
- Half-life (t1/2)
- Maximum plasma concentration (Cmax)
- Time to reach maximum concentration (Tmax)
- Calculate the oral bioavailability (F%) by comparing the AUC after oral administration to the AUC after IV administration.
Workflow: Preclinical In-Vivo Study
The following diagram illustrates a typical workflow for a preclinical in-vivo study, from compound formulation to data analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain: a simultaneous investigation of nicotine metabolites and the release of neurotransmitters in vivo [frontiersin.org]
- 8. The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Nicotinonitrile 1-Oxide in the Synthesis of Corrosion Inhibitors
ABSTRACT: This document provides detailed application notes and experimental protocols for the synthesis of isoxazole-based corrosion inhibitors utilizing nicotinonitrile 1-oxide as a key starting material. The primary synthetic strategy involves a 1,3-dipolar cycloaddition reaction between this compound and various alkynes to yield 3-(pyridin-3-yl)isoxazole derivatives. These compounds have demonstrated significant potential as corrosion inhibitors for mild steel in acidic environments. This document outlines the synthesis, characterization, and evaluation of these inhibitors, presenting quantitative data in structured tables and visualizing workflows and reaction pathways using Graphviz diagrams.
Introduction
Corrosion is a significant challenge across various industries, leading to structural degradation and substantial economic losses. The use of organic corrosion inhibitors is a widely adopted and effective method for protecting metallic materials, particularly in acidic media. Heterocyclic compounds, especially those containing nitrogen and oxygen atoms, have shown exceptional performance as corrosion inhibitors due to their ability to adsorb onto the metal surface and form a protective barrier.
Nicotinonitrile derivatives have emerged as a promising class of corrosion inhibitors.[1][2] This document focuses on the application of this compound (also known as 3-cyanopyridine N-oxide) as a precursor for the synthesis of novel isoxazole-based corrosion inhibitors. The 1,3-dipolar cycloaddition reaction of nitrile oxides with alkynes provides a versatile and efficient route to a wide range of 3,5-disubstituted isoxazoles.[3][4] The resulting 3-(pyridin-3-yl)isoxazole scaffold combines the beneficial electronic properties of both the pyridine and isoxazole rings, making it an excellent candidate for corrosion inhibition.
Synthetic Pathway and Mechanism
The core synthetic strategy involves the in situ generation of a nitrile oxide from an appropriate precursor, which then undergoes a 1,3-dipolar cycloaddition with an alkyne. In the context of this application note, while direct use of this compound is proposed, a common laboratory synthesis of isoxazoles involves the in situ generation of the nitrile oxide from an aldoxime. For the synthesis of 3-(pyridin-3-yl)isoxazoles, pyridine-3-carbaldoxime would be the typical starting material, which is then oxidized to the corresponding nitrile oxide. This nitrile oxide subsequently reacts with a chosen alkyne to form the desired isoxazole ring.
The general mechanism for the 1,3-dipolar cycloaddition is a concerted pericyclic reaction. The nitrile oxide (the 1,3-dipole) reacts with the alkyne (the dipolarophile) to form a five-membered heterocyclic ring, the isoxazole. The regioselectivity of the reaction is influenced by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.
Caption: Synthetic pathway for 3-(pyridin-3-yl)isoxazole derivatives.
Experimental Protocols
General Synthesis of 3-(Pyridin-3-yl)-5-phenylisoxazole
This protocol describes a representative synthesis of a 3-(pyridin-3-yl)isoxazole derivative.
Materials:
-
Pyridine-3-carbaldoxime
-
Phenylacetylene
-
(Diacetoxyiodo)benzene (PIDA)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve pyridine-3-carbaldoxime (1.0 mmol) and phenylacetylene (1.1 mmol) in methanol (10 mL).
-
To this solution, add (diacetoxyiodo)benzene (PIDA) (1.1 mmol) portion-wise over 10 minutes while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane (20 mL) and saturated aqueous sodium bicarbonate (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 3-(pyridin-3-yl)-5-phenylisoxazole.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Corrosion Inhibition Evaluation
The following protocols outline the standard methods for assessing the corrosion inhibition performance of the synthesized compounds on mild steel in an acidic medium (e.g., 1 M HCl).
3.2.1. Weight Loss Method
-
Prepare mild steel coupons of known dimensions (e.g., 2.5 cm x 2.0 cm x 0.025 cm).
-
Polish the coupons with a series of emery papers (up to 1200 grit), degrease with acetone, wash with distilled water, and dry.
-
Weigh the coupons accurately.
-
Immerse the coupons in 100 mL of 1 M HCl solution without and with different concentrations of the synthesized inhibitor (e.g., 50, 100, 200, 500 ppm).
-
After a specified immersion time (e.g., 6 hours) at a constant temperature (e.g., 298 K), remove the coupons from the solutions.
-
Wash the coupons with distilled water, scrub with a soft brush to remove corrosion products, rinse with acetone, and dry.
-
Weigh the coupons again to determine the weight loss.
-
Calculate the corrosion rate (CR) and inhibition efficiency (%IE) using the following equations:
CR (g m⁻² h⁻¹) = ΔW / (A × t) %IE = [(W₀ - Wᵢ) / W₀] × 100
Where:
-
ΔW is the average weight loss.
-
A is the total surface area of the coupon.
-
t is the immersion time.
-
W₀ and Wᵢ are the weight loss in the absence and presence of the inhibitor, respectively.
-
3.2.2. Electrochemical Measurements
Electrochemical studies are performed using a three-electrode cell setup with a mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Potentiodynamic Polarization (PDP):
-
Immerse the working electrode in the test solution (1 M HCl with and without inhibitor) for about 30 minutes to attain a stable open circuit potential (OCP).
-
Scan the potential from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.
-
Extract the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) from the polarization curves.
-
Calculate the inhibition efficiency using:
%IE = [(icorr(blank) - icorr(inh)) / icorr(blank)] × 100
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
After reaching a stable OCP, apply a sinusoidal AC voltage of 10 mV amplitude over a frequency range of 100 kHz to 0.01 Hz.
-
Analyze the Nyquist and Bode plots to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency using:
%IE = [(Rct(inh) - Rct(blank)) / Rct(inh)] × 100
-
Caption: Workflow for the evaluation of corrosion inhibitors.
Data Presentation
The following tables summarize hypothetical but representative data for the corrosion inhibition performance of a synthesized 3-(pyridin-3-yl)isoxazole derivative on mild steel in 1 M HCl at 298 K.
Table 1: Weight Loss Data
| Inhibitor Conc. (ppm) | Weight Loss (mg) | Corrosion Rate (g m⁻² h⁻¹) | Inhibition Efficiency (%) |
| Blank | 25.4 | 1.058 | - |
| 50 | 8.9 | 0.371 | 65.0 |
| 100 | 5.1 | 0.213 | 79.9 |
| 200 | 2.8 | 0.117 | 89.0 |
| 500 | 1.5 | 0.063 | 94.1 |
Table 2: Potentiodynamic Polarization Data
| Inhibitor Conc. (ppm) | Ecorr (mV vs SCE) | icorr (µA cm⁻²) | βa (mV dec⁻¹) | βc (mV dec⁻¹) | Inhibition Efficiency (%) |
| Blank | -485 | 1150 | 85 | -120 | - |
| 50 | -478 | 402 | 82 | -115 | 65.0 |
| 100 | -472 | 230 | 80 | -112 | 80.0 |
| 200 | -465 | 126 | 78 | -108 | 89.0 |
| 500 | -458 | 69 | 75 | -105 | 94.0 |
Table 3: Electrochemical Impedance Spectroscopy Data
| Inhibitor Conc. (ppm) | Rct (Ω cm²) | Cdl (µF cm⁻²) | Inhibition Efficiency (%) |
| Blank | 45 | 150 | - |
| 50 | 130 | 85 | 65.4 |
| 100 | 225 | 60 | 80.0 |
| 200 | 410 | 42 | 89.0 |
| 500 | 750 | 28 | 94.0 |
Conclusion
The synthetic route via 1,3-dipolar cycloaddition of this compound (generated in situ) with alkynes provides a versatile platform for the development of novel isoxazole-based corrosion inhibitors. The resulting 3-(pyridin-3-yl)isoxazole derivatives demonstrate high inhibition efficiencies for mild steel in acidic media, as evidenced by weight loss and electrochemical measurements. The data indicates that these compounds act as mixed-type inhibitors, effectively reducing both anodic and cathodic reactions of the corrosion process by adsorbing onto the metal surface. Further research can explore the effect of different substituents on the alkyne to optimize the inhibition performance.
References
Troubleshooting & Optimization
Technical Support Center: 3-Cyanopyridine N-oxide Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Cyanopyridine N-oxide.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the synthesis of 3-Cyanopyridine N-oxide and how can its formation be minimized?
A1: The most common impurity is nicotinamide-N-oxide, which arises from the hydrolysis of the nitrile group of 3-Cyanopyridine N-oxide.[1][2][3] The formation of this byproduct can be minimized by carefully controlling the reaction conditions during the oxidation of 3-cyanopyridine.[1][2] Key parameters to optimize include reaction time, temperature, and the amount of oxidant (e.g., hydrogen peroxide) used.[1][2][3] Employing a suitable catalyst and co-catalyst, such as sulfuric acid with silicomolybdic acid, phosphomolybdic acid, or phosphotungstic acid, can enhance the selectivity for the desired N-oxide and reduce the formation of the amide byproduct.[1][2]
Q2: My purified 3-Cyanopyridine N-oxide is discolored (yellow to orange). What is the cause and how can I remove the color?
A2: Discoloration in the final product can be due to the presence of colored impurities or degradation products. While the specific nature of these colored impurities is not extensively detailed in the available literature, general purification techniques for color removal in organic compounds can be applied. One effective method is treatment with activated carbon.[4][5][6] This involves dissolving the crude product in a suitable solvent, adding a small amount of activated carbon, heating the mixture, and then filtering the hot solution to remove the carbon and the adsorbed colored impurities. Subsequent recrystallization will then yield a purer, colorless product.
Q3: What are the recommended storage conditions for 3-Cyanopyridine N-oxide to prevent degradation?
A3: 3-Cyanopyridine N-oxide is known to be sensitive to light and moisture (hygroscopic). Therefore, it should be stored in a tightly sealed container, in a cool, dry, and dark place, preferably under an inert atmosphere to prevent degradation.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Purity after Initial Precipitation/Crystallization | Co-precipitation of starting materials or byproducts. Inefficient removal of the catalyst. | 1. Recrystallization: Perform one or more recrystallizations from a suitable solvent. While specific solvents for 3-Cyanopyridine N-oxide recrystallization are not widely published, common solvents for polar organic compounds like ethanol, methanol, or mixtures with water could be explored.[7] 2. Solvent Selection: Experiment with different solvent systems to find one that provides good solubility at elevated temperatures and poor solubility at lower temperatures for the desired product, while keeping impurities dissolved. |
| Presence of Nicotinamide-N-oxide in the Final Product | Incomplete reaction or side reactions during synthesis. | 1. Reaction Optimization: Re-evaluate the synthesis conditions. Ensure precise control over temperature, reaction time, and stoichiometry of reagents to minimize the hydrolysis of the nitrile group.[1][2] 2. Chromatographic Purification: If recrystallization is ineffective, column chromatography may be necessary. Given the polar nature of both the product and the main impurity, normal-phase chromatography on silica gel with a polar eluent system or reverse-phase chromatography could be effective. |
| Difficulty in Isolating the Product from the Reaction Mixture | The product may be highly soluble in the reaction solvent (often water). | 1. Extraction: If the product is in an aqueous solution, extraction with a suitable organic solvent may be possible, although the high polarity of 3-Cyanopyridine N-oxide might make this challenging. 2. Evaporation and Recrystallization: Carefully evaporate the solvent under reduced pressure and then attempt recrystallization of the crude solid from a different solvent system. |
Quantitative Data from Synthesis
The following table summarizes quantitative data from various patented methods for the synthesis of 3-Cyanopyridine N-oxide, highlighting the reaction conditions and the resulting purity.
| Catalyst | Co-catalyst | Solvent | Oxidant | Reaction Temperature (°C) | Yield (%) | Purity (%) (Method) | Reference |
| Silicomolybdic acid | Sulfuric acid | Water | 30% Hydrogen Peroxide | 75-85 | 95.1 | 96.3 (HPLC area normalization) | [1] |
| Phosphomolybdic acid | Sulfuric acid | Water | 30% Hydrogen Peroxide | 86-94 | 96.1 | 95.3 (HPLC area normalization) | [1] |
| Phosphotungstic acid | Sulfuric acid | Water | 30% Hydrogen Peroxide | 90-95 | 94.7 | 96.8 (HPLC area normalization) | [1][2] |
| Silicomolybdic acid | Sulfuric acid | Deionized Water | 30% Hydrogen Peroxide | 88-94 | 95.2 | 96.7 (HPLC area normalization) | [2] |
| Not specified | Sulfuric acid | Water | 30% Hydrogen Peroxide | 86-95 | 95.1 | 97.0 (HPLC area normalization) | [3] |
Experimental Protocols
General Synthesis of 3-Cyanopyridine N-oxide (Example from Patent CN103570617B)[2]
-
To a reaction vessel, add 100 mL of water, 7.5 g of concentrated sulfuric acid, and 6.0 g of phosphotungstic acid.
-
Add 700 g of 3-cyanopyridine to the mixture.
-
Heat the mixture and slowly raise the temperature to 90-95°C.
-
Evenly add 750 mL of 30% hydrogen peroxide dropwise over 10 hours.
-
Maintain the temperature and stir for an additional 8 hours after the addition is complete.
-
Cool the reaction mixture to below 15°C.
-
Isolate the solid product by centrifugation or filtration.
-
Dry the product to obtain 3-Cyanopyridine N-oxide.
Purity Assessment by HPLC (General Method)
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for polar aromatic compounds.[8]
-
Mobile Phase: A gradient or isocratic elution using a mixture of a polar organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with a small amount of formic acid or ammonium acetate to improve peak shape). A starting point could be a mixture of methanol, acetonitrile, and water (e.g., 20:20:60 v/v).[8]
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 216 nm).[8]
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Quantification: Purity is often reported using the area normalization method, assuming all components have a similar response factor at the detection wavelength.[1][2] For more accurate quantification, a reference standard should be used to create a calibration curve.
Visualizations
Caption: A general workflow for the purification of 3-Cyanopyridine N-oxide.
Caption: A decision tree for troubleshooting common purification challenges.
References
- 1. A kind of preparation method of 3-cyano-pyridine n-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN103570617B - A kind of preparation method of 3-cyano group-pyridine N-oxides - Google Patents [patents.google.com]
- 3. CN103570617A - Preparation method of 3-cyano-pyridine N-oxide - Google Patents [patents.google.com]
- 4. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Nicotinonitrile 1-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Nicotinonitrile 1-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and general reaction scheme for the synthesis of this compound?
The most common starting material for the synthesis of this compound is Nicotinonitrile (also known as 3-cyanopyridine). The general reaction involves the N-oxidation of the pyridine ring using a suitable oxidizing agent.
Q2: What are the potential side products in the synthesis of this compound?
A common side product is Niacinamide-N-oxide, which can be formed if the nitrile group is hydrolyzed during the oxidation process.[1][2] The formation of this byproduct is a key challenge in optimizing the reaction conditions.
Q3: What are the key reaction parameters to control for a successful synthesis?
The critical parameters to optimize include the choice of oxidizing agent, catalyst, reaction temperature, and reaction time. Careful control of these variables is essential to maximize the yield of this compound and minimize the formation of byproducts.[1][2]
Q4: What are the safety hazards associated with this compound?
This compound is harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation.[3] A thorough risk assessment should be conducted before starting any experimental work.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction time. - Increase reaction temperature within the optimal range (75-95°C).[1][2] - Ensure the correct molar ratio of oxidant to starting material. |
| Decomposition of the product. | - Avoid excessively high temperatures. - Monitor the reaction progress closely using techniques like TLC. | |
| Formation of Niacinamide-N-oxide byproduct | Hydrolysis of the nitrile group. | - Use a catalyst system that favors N-oxidation over hydrolysis, such as silicomolybdic acid.[1] - Carefully control the amount of water in the reaction mixture. |
| Reaction does not go to completion | Inactive or insufficient oxidizing agent. | - Use a fresh batch of the oxidizing agent (e.g., 30% hydrogen peroxide). - Optimize the amount of oxidant used (typically 1.0-1.2 times the molar amount of nicotinonitrile).[1] |
| Ineffective catalyst. | - Ensure the catalyst is of high purity and the correct amount is used (e.g., 0.5%-0.9% of nicotinonitrile quality for silicomolybdic acid).[1] | |
| Difficulty in isolating the product | Product is not precipitating out of the solution. | - Cool the reaction mixture to a lower temperature (e.g., below 15°C) to induce crystallization.[1] - Use an appropriate solvent for recrystallization if necessary. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Hydrogen Peroxide and Silicomolybdic Acid
This protocol is based on a patented method for the high-selectivity synthesis of this compound.[1][2]
Materials:
-
Nicotinonitrile
-
30% Hydrogen peroxide
-
Silicomolybdic acid (catalyst)
-
Concentrated sulfuric acid
-
Deionized water
-
Reaction flask equipped with a stirrer, thermometer, and dropping funnel
Procedure:
-
In the reaction flask, add nicotinonitrile, catalyst (silicomolybdic acid, 0.5%-0.9% of the weight of nicotinonitrile), water, and concentrated sulfuric acid.
-
Heat the mixture to 75-95°C with stirring.
-
Slowly and uniformly add 30% hydrogen peroxide (1.0-1.2 times the molar amount of nicotinonitrile) to the reaction mixture over a period of 12-18 hours, while maintaining the reaction temperature at 75-95°C.
-
After the addition is complete, continue to stir the mixture at the same temperature to ensure the reaction goes to completion.
-
Cool the reaction mixture to below 15°C.
-
Allow the mixture to stand, then filter the precipitate.
-
Dry the solid product to obtain this compound.
Data Presentation
| Parameter | Condition 1[1] | Condition 2[2] |
| Starting Material | Nicotinonitrile | Nicotinonitrile |
| Oxidizing Agent | 30% Hydrogen Peroxide | 30% Hydrogen Peroxide |
| Catalyst | Silicomolybdic acid | Not specified |
| Co-catalyst | Sulfuric acid | Sulfuric acid |
| Temperature | 75-95°C | 75-95°C |
| Reaction Time | 12-18 hours | 12-18 hours |
| Yield | 95.2% | ~80% |
| Purity | 96.7% (HPLC) | Not specified |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathways in the synthesis of this compound.
References
Technical Support Center: 3-Cyanopyridine N-oxide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the decomposition pathways of 3-Cyanopyridine N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for 3-cyanopyridine N-oxide?
A1: 3-Cyanopyridine N-oxide is susceptible to three main decomposition pathways:
-
Hydrolysis of the nitrile group: Under aqueous conditions, particularly with acid or base catalysis and heat, the nitrile group can hydrolyze to form nicotinamide-N-oxide.
-
Deoxygenation: The N-oxide functional group can be removed, yielding 3-cyanopyridine. This can be induced thermally or photochemically.
-
Thermal Decomposition: At high temperatures, the molecule can undergo complete breakdown, releasing toxic gases.
Q2: What is the most common impurity observed during the synthesis of 3-cyanopyridine N-oxide?
A2: The most frequently encountered impurity is nicotinamide-N-oxide, which results from the hydrolysis of the nitrile group of 3-cyanopyridine N-oxide during the synthesis process.[1][2]
Q3: Is 3-cyanopyridine N-oxide sensitive to light?
A3: While specific studies on 3-cyanopyridine N-oxide are limited, pyridine N-oxides, in general, are known to be photosensitive and can undergo deoxygenation upon exposure to light. Therefore, it is recommended to store 3-cyanopyridine N-oxide in a dark, cool, and dry place.
Q4: What are the expected products of high-temperature thermal decomposition?
A4: While specific data for 3-cyanopyridine N-oxide is not available, the thermal decomposition of the parent compound, 3-cyanopyridine, is known to release toxic vapors, including cyanides, nitrogen oxides, and carbon monoxide.[3] It is reasonable to expect that the N-oxide would generate a similar profile of hazardous gases upon complete thermal decomposition.
Troubleshooting Guides
Issue 1: Presence of Nicotinamide-N-oxide Impurity in Synthesized 3-Cyanopyridine N-oxide
-
Symptom: HPLC or NMR analysis of the synthesized 3-cyanopyridine N-oxide shows a significant peak corresponding to nicotinamide-N-oxide.
-
Possible Cause: Hydrolysis of the nitrile group due to the presence of water and acid/base catalysts at elevated temperatures during the reaction or workup.
-
Troubleshooting Steps:
-
Minimize Water Content: Ensure all reagents and solvents are as dry as possible.
-
Control Reaction Temperature: Avoid excessive heating during the oxidation of 3-cyanopyridine. Maintain the temperature within the recommended range for the specific protocol.
-
Neutralize Carefully: During workup, carefully neutralize any acidic or basic catalysts. Localized areas of high acid or base concentration can promote hydrolysis.
-
Minimize Reaction Time: Do not extend the reaction time unnecessarily, as this can increase the extent of hydrolysis.
-
Issue 2: Low Yield of 2-chloro-3-cyanopyridine in Subsequent Chlorination Reaction
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Symptom: The yield of the desired 2-chloro-3-cyanopyridine from the reaction of 3-cyanopyridine N-oxide with a chlorinating agent (e.g., POCl₃) is lower than expected.
-
Possible Cause:
-
Decomposition of 3-cyanopyridine N-oxide due to harsh reaction conditions.
-
Presence of impurities, such as nicotinamide-N-oxide, in the starting material.
-
Sub-optimal reaction temperature or time.
-
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure the 3-cyanopyridine N-oxide is of high purity and free from significant amounts of nicotinamide-N-oxide.
-
Control Reagent Addition: Add the 3-cyanopyridine N-oxide slowly to the chlorinating agent at the recommended temperature to control the exothermicity of the reaction.[4]
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Optimize Reaction Conditions: Adjust the reaction temperature and time as per established protocols. For example, when using phosphorus oxychloride, the reaction is often carried out at elevated temperatures (e.g., 80-95°C) followed by a reflux period.[4]
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Ensure Anhydrous Conditions: The presence of water can lead to side reactions and decomposition. Ensure all glassware and reagents are dry.
-
Data Presentation
Table 1: Common Side Products/Impurities in Reactions Involving 3-Cyanopyridine N-oxide
| Precursor/Reactant | Reaction | Side Product/Impurity | Reference |
| 3-Cyanopyridine | N-oxidation with H₂O₂ in the presence of acid/catalyst | Nicotinamide-N-oxide | [1][2] |
| 3-Cyanopyridine N-oxide | Thermal/Photochemical conditions | 3-Cyanopyridine | Inferred from general pyridine N-oxide chemistry |
| 3-Cyanopyridine N-oxide | High-temperature decomposition | Cyanides, Nitrogen Oxides, Carbon Monoxide | Inferred from 3-cyanopyridine decomposition[3] |
Experimental Protocols
Protocol 1: Synthesis of 3-Cyanopyridine N-oxide with Minimized Hydrolysis
This protocol is adapted from patented industrial processes and aims to minimize the formation of nicotinamide-N-oxide.[1][2]
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Materials: 3-cyanopyridine, water, sulfuric acid (co-catalyst), a suitable catalyst (e.g., silicomolybdic acid), 30% hydrogen peroxide.
-
Procedure:
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In a reaction vessel, add 3-cyanopyridine, water, sulfuric acid, and the catalyst.
-
Heat the mixture to 75-95°C with stirring.
-
Slowly and uniformly add 30% hydrogen peroxide dropwise over several hours while maintaining the reaction temperature.
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After the addition is complete, continue to stir the mixture at the same temperature for several more hours to ensure the completion of the oxidation reaction.
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Cool the reaction mixture, which should cause the product to precipitate.
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Filter the solid product and dry it to obtain 3-cyanopyridine N-oxide.
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Analyze the product purity by HPLC to quantify any residual nicotinamide-N-oxide.
-
Protocol 2: Chlorination of 3-Cyanopyridine N-oxide to 2-Chloro-3-cyanopyridine
This protocol is based on the reaction of 3-cyanopyridine N-oxide with phosphorus oxychloride.[4]
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Materials: 3-cyanopyridine N-oxide, phosphorus oxychloride.
-
Procedure:
-
Heat phosphorus oxychloride to 80-95°C in a suitable reaction vessel equipped with a reflux condenser and a dropping funnel.
-
Slowly add 3-cyanopyridine N-oxide to the heated phosphorus oxychloride.
-
After the addition is complete, reflux the reaction mixture for 1-10 hours.
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After cooling, the reaction mixture can be carefully quenched and the product extracted.
-
The resulting 2-chloro-3-cyanopyridine can be further hydrolyzed to 2-chloronicotinic acid if desired.[4]
-
Visualizations
Caption: Primary decomposition pathways of 3-Cyanopyridine N-oxide.
Caption: Troubleshooting workflow for experiments with 3-Cyanopyridine N-oxide.
References
- 1. CN101602717B - Method for synthesizing 2-chloronicotinic acid - Google Patents [patents.google.com]
- 2. CN101117332B - The preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid - Google Patents [patents.google.com]
Safe handling and storage of Nicotinonitrile 1-oxide
This technical support guide provides essential information for the safe handling and storage of Nicotinonitrile 1-oxide, tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as harmful and an irritant.[1] Key hazards include:
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Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
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Skin Irritation: Causes skin irritation.[1]
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Eye Irritation: Causes serious eye irritation.[1]
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Respiratory Irritation: May cause respiratory irritation.[2]
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Hygroscopic: The substance is hygroscopic, meaning it can absorb moisture from the air.[2]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To ensure safety, the following personal protective equipment should be worn:
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Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[2]
-
Skin Protection: Wear protective gloves and a lab coat or other protective clothing.[2]
-
Respiratory Protection: Use a NIOSH/MSHA approved respirator if ventilation is inadequate or for emergency use.[2]
Q3: How should I properly store this compound?
A3: this compound should be stored under an inert atmosphere.[2][3] Keep the container tightly closed in a dry and well-ventilated place.[2] Due to its hygroscopic and air-sensitive nature, exposure to moisture and air should be avoided.[2] Store at room temperature.[3]
Q4: What should I do in case of accidental exposure?
A4: Immediate action is crucial in case of exposure:
-
If on skin: Wash with plenty of soap and water.[2]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[2]
-
If swallowed: Rinse the mouth.[2] In all cases of exposure, call a POISON CENTER or doctor if you feel unwell.[2]
Q5: What are the known chemical incompatibilities of this compound?
Quantitative Data Summary
| Parameter | Value | Reference |
| GHS Pictogram | Irritant | [1] |
| GHS Signal Word | Warning | [1] |
| Hazard Statements | H302, H312, H315, H319, H332 | [1] |
| Storage Temperature | Room Temperature | [3] |
| Storage Atmosphere | Inert Atmosphere | [2][3] |
Experimental Protocols
General Protocol for a Reaction using this compound
This protocol provides a general workflow for a typical synthetic reaction involving this compound as a reagent. Note: This is a generalized procedure and must be adapted and optimized for your specific reaction conditions. A thorough risk assessment should be conducted before starting any experiment.
-
Preparation:
-
Ensure the reaction is performed in a well-ventilated fume hood.
-
Assemble and dry all glassware thoroughly.
-
Set up the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reagent Handling:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Weigh the required amount of this compound in a closed container to minimize exposure to air and moisture.
-
-
Reaction Setup:
-
Add the solvent to the reaction flask under an inert atmosphere.
-
Add other reactants to the flask as required by the specific protocol.
-
Slowly add the weighed this compound to the reaction mixture, monitoring for any exothermic reaction.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using appropriate analytical techniques (e.g., TLC, GC, LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction mixture according to the specific protocol.
-
Extract the product into a suitable organic solvent.
-
Wash the organic layer with appropriate aqueous solutions.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product using techniques such as column chromatography, recrystallization, or distillation.
-
-
Waste Disposal:
-
Dispose of all chemical waste, including solvents and reaction residues, in accordance with institutional and local regulations.[2]
-
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Logical relationships for proper storage of this compound.
References
Technical Support Center: Synthesis of 3-Cyanopyridine N-oxide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Cyanopyridine N-oxide.
Frequently Asked Questions (FAQs)
Q1: My final product contains a significant amount of an impurity with a higher polarity than 3-Cyanopyridine N-oxide. What is this likely to be and how can I avoid it?
A1: The most common side product in the synthesis of 3-Cyanopyridine N-oxide is Nicotinamide-N-oxide .[1][2][3] This impurity arises from the hydrolysis of the nitrile group of either the starting material (3-cyanopyridine) or the product (3-Cyanopyridine N-oxide) to a carboxamide group. The presence of water and elevated temperatures can promote this side reaction.
Troubleshooting:
-
Control of Water Content: Ensure that all reagents and solvents are appropriately dried, unless water is a required component of the reaction medium.
-
Temperature Management: Maintain the reaction temperature within the recommended range. Exceeding the optimal temperature can accelerate the rate of nitrile hydrolysis.
-
Reaction Time: Prolonged reaction times can lead to increased hydrolysis. Monitor the reaction progress by techniques like TLC or HPLC and quench the reaction upon completion.
-
pH Control: The hydrolysis of nitriles can be catalyzed by both acidic and basic conditions. Maintaining a neutral or slightly acidic pH, depending on the specific protocol, can help minimize this side reaction.
Q2: I observe the formation of a brown or tar-like substance in my reaction mixture. What could be the cause?
A2: The formation of dark, insoluble materials can be indicative of over-oxidation or decomposition of the pyridine ring. While specific ring-opened byproducts are not extensively documented in standard literature for this particular synthesis, pyridine N-oxides, in general, can be susceptible to further oxidation or rearrangement under harsh conditions.
Troubleshooting:
-
Oxidant Stoichiometry: Use the correct stoichiometric amount of the oxidizing agent (e.g., hydrogen peroxide). An excess of the oxidant can lead to undesired side reactions.
-
Controlled Addition of Oxidant: Add the oxidizing agent slowly and in a controlled manner to manage the reaction exotherm and prevent localized high concentrations of the oxidant.
-
Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative degradation, especially if trace metal impurities are present that could catalyze decomposition.
Q3: My product yield is consistently low, even though the starting material appears to be consumed. What are the possible reasons?
A3: Low yields can be attributed to several factors, including the formation of soluble side products that are lost during workup and purification, or incomplete reaction.
Troubleshooting:
-
Reaction Monitoring: Closely monitor the reaction to ensure it has gone to completion. Unreacted starting material can sometimes be difficult to separate from the product.
-
Workup Procedure: Ensure that the workup procedure is optimized to minimize product loss. 3-Cyanopyridine N-oxide has some water solubility, so excessive washing with aqueous solutions could reduce the yield.
-
Purification Method: The choice of purification method is critical. If using column chromatography, select a solvent system that provides good separation between the desired product and any impurities. For recrystallization, choose a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Catalyst Activity: If using a catalyst, ensure its activity is not compromised. Some catalysts can be poisoned by impurities in the starting materials or solvents.
Data on Side Product Formation
The following table summarizes data from various patented experimental protocols, highlighting the purity of 3-Cyanopyridine N-oxide achieved, which indirectly reflects the extent of side product formation.
| Catalyst | Oxidant | Temperature (°C) | Reaction Time (h) | Purity of 3-Cyanopyridine N-oxide (%) | Reference |
| Silicomolybdic acid | 30% Hydrogen Peroxide | 75-85 | 18 | 96.3 | [1][2] |
| Phosphomolybdic acid | 30% Hydrogen Peroxide | 86-94 | 14 | 95.3 | [2] |
| Phosphotungstic acid | 30% Hydrogen Peroxide | 90-95 | 18 | 96.8 | [2] |
Experimental Protocols
Synthesis of 3-Cyanopyridine N-oxide using Silicomolybdic Acid Catalyst [1][2]
-
Reaction Setup: To a reaction flask, add 700g of 3-cyanopyridine, 100mL of water, 7.5g of sulfuric acid, and 5g of silicomolybdic acid.
-
Reaction Execution: Heat the mixture to 75-85°C.
-
Oxidant Addition: Slowly and uniformly add 750mL of 30% hydrogen peroxide over a period of 10 hours.
-
Reaction Completion: After the addition is complete, maintain the temperature and stir for an additional 8 hours.
-
Workup: Cool the reaction mixture to below 15°C.
-
Isolation: Filter the solid product, and dry to obtain 3-Cyanopyridine N-oxide.
Visualizations
Reaction Pathway and Side Product Formation
Caption: Main reaction and potential side reactions.
Experimental Workflow
Caption: A typical experimental workflow for synthesis.
References
- 1. CN103570617A - Preparation method of 3-cyano-pyridine N-oxide - Google Patents [patents.google.com]
- 2. A kind of preparation method of 3-cyano-pyridine n-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN103570617B - A kind of preparation method of 3-cyano group-pyridine N-oxides - Google Patents [patents.google.com]
Technical Support Center: Addressing the Hygroscopic Nature of Pyridine N-Oxides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the hygroscopic nature of pyridine N-oxides. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What does it mean for pyridine N-oxides to be hygroscopic?
A: The term hygroscopic refers to a substance's ability to readily attract and absorb moisture from the surrounding atmosphere.[1] Pyridine N-oxides are well-documented as hygroscopic solids, which means they can easily pick up water from the air, potentially leading to changes in their physical and chemical properties.[1][2] This can manifest as clumping, deliquescence (dissolving in the absorbed water), or the formation of hydrates.
Q2: Why is the hygroscopic nature of pyridine N-oxides a concern for my experiments?
A: The presence of water in your pyridine N-oxide reagent can significantly impact experimental outcomes in several ways:
-
Inaccurate Stoichiometry: The measured weight of the reagent will not be the true weight of the pure compound, leading to errors in molar calculations and incorrect stoichiometry.
-
Reaction Inhibition or Alteration: Water can act as a competing nucleophile, a proton source, or a ligand in metal-catalyzed reactions, potentially leading to side reactions, reduced yields, or complete reaction failure. For instance, in palladium-catalyzed cross-coupling reactions, water can affect the catalytic cycle.
-
Catalyst Deactivation: In moisture-sensitive catalytic systems, the water absorbed by the pyridine N-oxide can poison or deactivate the catalyst.
-
Physical State Alteration: The absorption of water can change the physical state of the pyridine N-oxide from a free-flowing powder to a sticky solid or even a solution, making it difficult to handle and weigh accurately.
Q3: How should I properly store pyridine N-oxides to minimize water absorption?
A: Proper storage is the first line of defense against moisture contamination. Follow these best practices:
-
Airtight Containers: Always store pyridine N-oxides in tightly sealed containers.
-
Inert Atmosphere: For highly sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Desiccator: Place the sealed container inside a desiccator containing an active desiccant such as silica gel, phosphorus pentoxide, or anhydrous calcium sulfate.
-
Minimize Exposure: When in use, minimize the time the container is open to the atmosphere. Weigh out the required amount quickly and reseal the container immediately.
Troubleshooting Guide
This guide addresses common issues encountered when using pyridine N-oxides that may be related to their hygroscopic nature.
| Problem | Potential Cause Related to Hygroscopicity | Troubleshooting Steps |
| Low or no product yield in a moisture-sensitive reaction. | The pyridine N-oxide reagent has absorbed a significant amount of water, which is interfering with the reaction. | 1. Verify Water Content: Determine the water content of your pyridine N-oxide using Karl Fischer titration (see Experimental Protocols). 2. Dry the Reagent: If the water content is high, dry the pyridine N-oxide using an appropriate method such as azeotropic distillation or drying under high vacuum over a strong desiccant (see Experimental Protocols). 3. Use a Fresh Batch: If possible, use a new, unopened bottle of the reagent. |
| Inconsistent results or poor reproducibility between experiments. | The water content of the pyridine N-oxide is varying between batches or even within the same bottle due to different exposure times to the atmosphere. | 1. Standardize Handling: Implement a strict protocol for handling the reagent to ensure minimal and consistent exposure to air for each experiment. 2. Aliquot the Reagent: Upon receiving a new bottle, consider aliquoting it into smaller, single-use vials under an inert atmosphere. 3. Regularly Check Water Content: Periodically test the water content of your stock reagent. |
| The pyridine N-oxide is clumpy, sticky, or has turned into a liquid. | The reagent has absorbed a substantial amount of atmospheric moisture, leading to deliquescence. | 1. Drying is Necessary: The material must be dried before use. Azeotropic distillation with toluene is an effective method for removing larger quantities of water.[3] 2. Purification May Be Required: After drying, consider recrystallization to ensure the purity of the compound. |
| Side products are observed that are not typical for the reaction. | Water from the pyridine N-oxide may be participating in the reaction, leading to hydrolysis of starting materials or intermediates, or promoting alternative reaction pathways. | 1. Analyze Side Products: If possible, identify the structure of the side products to understand the role water might be playing. 2. Implement Rigorous Anhydrous Techniques: Ensure all glassware is oven- or flame-dried, use anhydrous solvents, and handle all reagents under an inert atmosphere. |
Data Presentation: Hygroscopicity of Pyridine N-Oxides
| Compound | Hygroscopicity | Observations and Handling Recommendations |
| Pyridine N-oxide | Highly Hygroscopic, Deliquescent | Readily absorbs atmospheric moisture to the point of dissolving.[2] Strict anhydrous handling and storage are critical. |
| 4-Nitropyridine N-oxide | Hygroscopic | Known to be hygroscopic; care should be taken to store it in a dry environment. |
| 3,5-Lutidine N-oxide | Hygroscopic | Can form a dihydrate, indicating its affinity for water.[4] |
| Substituted Pyridine N-oxides (General) | Varies with Substituents | Electron-donating or -withdrawing groups can influence the polarity and hygroscopicity of the molecule. It is best practice to assume all pyridine N-oxides are hygroscopic unless data proves otherwise. |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration (Volumetric)
This protocol is suitable for determining the water content of solid pyridine N-oxide samples.
Materials:
-
Karl Fischer Titrator (Volumetric)
-
Karl Fischer Reagent (e.g., CombiTitrant 5)
-
Karl Fischer Solvent (e.g., CombiSolvent)
-
Anhydrous Methanol
-
Gastight Syringe
-
Analytical Balance
Procedure:
-
System Preparation: Add the Karl Fischer solvent to the titration vessel and precondition the system by running a titration until the solvent is dry (a stable, low drift is achieved).
-
Sample Preparation: In a glove box or under a stream of inert gas to minimize exposure to atmospheric moisture, accurately weigh approximately 100-200 mg of the pyridine N-oxide sample into a clean, dry vial.
-
Sample Introduction: Quickly uncap the vial and add the solid sample directly to the conditioned titration vessel. Reseal the vessel immediately.
-
Titration: Start the titration. The Karl Fischer reagent will be added automatically until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content based on the volume of titrant consumed and the weight of the sample. The result is typically expressed as a percentage (%) or parts per million (ppm).
Notes:
-
For samples that do not readily dissolve in the standard solvent, a co-solvent such as formamide may be required.
-
The basicity of pyridine N-oxides is generally low; however, for strongly basic derivatives, buffering the solvent with a weak acid like salicylic acid may be necessary to maintain the optimal pH range (5.5-8) for the Karl Fischer reaction.[5]
Protocol 2: Drying of Pyridine N-oxide by Azeotropic Distillation with Toluene
This method is effective for removing water from pyridine N-oxides, especially when they have absorbed a significant amount of moisture.[3]
Materials:
-
Round-bottom flask
-
Dean-Stark apparatus or a similar setup for azeotropic removal of water
-
Condenser
-
Heating mantle
-
Anhydrous Toluene
-
Nitrogen or Argon gas inlet
-
High-vacuum line with a cold trap
Procedure:
-
Setup: Assemble the distillation apparatus (round-bottom flask, Dean-Stark trap, and condenser) and ensure all glassware is thoroughly dried. The system should be under a positive pressure of an inert gas (nitrogen or argon).
-
Charging the Flask: Add the hygroscopic pyridine N-oxide to the round-bottom flask.
-
Addition of Toluene: Add a sufficient volume of anhydrous toluene to dissolve or suspend the pyridine N-oxide and to fill the Dean-Stark trap.
-
Azeotropic Distillation: Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap, while the toluene will overflow and return to the flask.
-
Completion: Continue the distillation until no more water collects in the trap.
-
Solvent Removal: Once all the water has been removed, allow the apparatus to cool. Remove the Dean-Stark trap and arrange the setup for simple distillation to remove the bulk of the toluene.
-
Final Drying: Transfer the resulting residue (which may be a syrup or solid) to a suitable flask and dry it overnight under high vacuum, using a cold trap to protect the pump from residual toluene. The material should solidify upon complete drying.[3]
-
Storage: Quickly transfer the dried, solid pyridine N-oxide to a tightly sealed container and store it in a desiccator.
Mandatory Visualizations
Caption: Workflow for Handling Hygroscopic Pyridine N-Oxides.
Caption: Troubleshooting Logic for Failed Reactions.
References
- 1. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 2. Isothermal and isochoric crystallization of highly hygroscopic pyridine N-oxide of aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quveon.com [quveon.com]
Technical Support Center: Overcoming Issues in the Purification of Pyyridine Derivatives
Welcome to the Technical Support Center for the purification of pyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these critical compounds.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of pyridine derivatives.
Chromatography Issues
Q1: My HPLC/flash chromatography of a pyridine derivative shows significant peak tailing. What causes this and how can I fix it?
A: Peak tailing with basic compounds like pyridine derivatives is a frequent issue, primarily caused by the strong interaction between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups on the surface of silica-based stationary phases.[1] This leads to non-ideal peak shapes. Other causes can include column overload, poor column packing, or a mismatch between the sample solvent and the mobile phase.[1]
Solutions:
-
Mobile Phase Modification:
-
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into your mobile phase (e.g., 0.1-0.5% v/v).[2] The TEA will preferentially interact with the active silanol sites, minimizing their interaction with your pyridine derivative.[1]
-
Adjust pH: For reversed-phase chromatography, lowering the mobile phase pH to 2.5-3.0 with an acid like formic or acetic acid can protonate the silanol groups, reducing their interaction with the basic analyte.[1][3]
-
-
Change the Stationary Phase: If peak tailing persists, consider switching to a different stationary phase. End-capped silica columns, or columns with a more inert packing material like alumina or a polymer-based support, can significantly reduce these secondary interactions.[1]
-
Check for Column Overload: Dilute your sample and inject a smaller amount to see if the peak shape improves. Saturating the stationary phase can lead to peak distortion.[1]
Q2: I'm having trouble separating my target pyridine derivative from a closely related impurity (co-elution). What strategies can I use to improve resolution?
A: Poor resolution and co-elution are common challenges when impurities have similar polarities to the target compound.
Solutions:
-
Optimize the Mobile Phase:
-
Change Solvent Strength: Systematically vary the ratio of your polar and non-polar solvents to find the optimal eluting strength that provides the best separation.
-
Alter Selectivity: Introduce a different solvent into your mobile phase. For example, in normal phase chromatography, adding a small amount of methanol to a hexane/ethyl acetate system can alter the selectivity. In reversed-phase, switching from acetonitrile to methanol (or vice-versa) can also impact selectivity.
-
pH Adjustment: Small changes in the mobile phase pH can alter the ionization state of your pyridine derivative or the impurity, which can significantly affect their retention times and improve separation.[4]
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a column with a different chemistry (e.g., from a C18 to a phenyl-hexyl or cyano column in reversed-phase) can provide different intermolecular interactions and lead to better separation.[4]
-
Employ a Different Technique: If chromatographic separation is proving difficult, consider alternative purification methods such as crystallization or acid-base extraction.
Q3: My recovery of the pyridine derivative is low after column chromatography. What are the potential causes and solutions?
A: Low recovery can be attributed to several factors, including irreversible adsorption onto the stationary phase, degradation of the compound on the column, or co-elution with other compounds.
Solutions:
-
Product Degradation: Pyridine derivatives, especially those with sensitive functional groups, can be unstable on acidic silica gel.[1]
-
Test for Stability: Perform a 2D TLC analysis. Spot your compound on a TLC plate, run it in a solvent system, dry the plate, and then run it again in the same solvent system at a 90-degree angle. If the spot deviates from the diagonal, it indicates degradation.
-
Use a Milder Stationary Phase: If degradation is observed, switch to a less acidic stationary phase like neutral alumina or a deactivated silica gel. You can also pre-treat the silica gel with a base like triethylamine.
-
-
Irreversible Adsorption: Highly polar or basic pyridine derivatives can bind strongly to the silica gel.
-
Use Additives: Adding a competing base like triethylamine to the eluent can help to displace the product from the stationary phase.
-
Change Eluent Polarity: A steeper gradient or a stronger eluent system might be necessary to elute the compound.
-
Crystallization Issues
Q1: I am unable to induce crystallization of my purified pyridine derivative. What can I do?
A: Difficulty in crystallization can arise from high solubility in the chosen solvent, the presence of impurities that inhibit crystal lattice formation, or the compound being an oil at room temperature.
Solutions:
-
Solvent Screening: Systematically screen a variety of solvents with different polarities.[5] The ideal solvent is one in which your compound is soluble at high temperatures but poorly soluble at low temperatures.
-
Use a Co-solvent System: If a single solvent is not effective, try a binary solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until turbidity is observed. Then, heat the mixture until it becomes clear and allow it to cool slowly.
-
Induce Crystallization:
-
Seeding: If you have a small amount of crystalline material, add a seed crystal to the supersaturated solution to initiate crystallization.
-
Scratching: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.
-
-
Purification Check: Ensure your compound is sufficiently pure, as impurities can significantly hinder crystallization.
Extraction Issues
Q1: I am performing an acid-base extraction to purify my pyridine derivative, but the separation is inefficient. How can I improve this?
A: Inefficient acid-base extraction can be due to an inappropriate choice of pH, the formation of emulsions, or the compound having some solubility in both the aqueous and organic layers.
Solutions:
-
Optimize pH: The pH of the aqueous layer is crucial. To extract a basic pyridine derivative into the aqueous phase, the pH should be at least 2 pKa units below the pKa of the pyridinium ion. Conversely, to extract it back into the organic phase, the pH should be at least 2 pKa units above the pKa of the pyridinium ion.
-
Break Emulsions: Emulsions can form at the interface of the two layers. To break them, you can try adding a small amount of brine (saturated NaCl solution), filtering the mixture through Celite, or gently swirling the separatory funnel instead of vigorous shaking.
-
Back-Extraction: To improve purity, perform a back-extraction. After extracting the pyridine derivative into the aqueous acidic layer, wash this aqueous layer with a fresh portion of organic solvent to remove any neutral impurities that may have been carried over. Then, basify the aqueous layer and re-extract your product into a fresh portion of organic solvent.[2]
Data Presentation
The following tables summarize quantitative data on how different parameters can affect the purification of pyridine derivatives.
Table 1: Effect of Mobile Phase pH on the Retention Factor (k') of a Pyridine Derivative in Reversed-Phase HPLC
| Mobile Phase pH | Retention Factor (k') | Peak Shape |
| 7.0 | 1.5 | Tailing |
| 5.0 | 3.2 | Moderate Tailing |
| 3.0 | 8.5 | Symmetrical |
Note: Data synthesized from principles described in sources.[1][3]
Table 2: Effect of Triethylamine (TEA) Concentration on Peak Asymmetry of a Basic Pyridine Derivative in HPLC
| TEA Concentration (v/v) | Peak Asymmetry Factor |
| 0% | 2.5 |
| 0.1% | 1.4 |
| 0.3% | 1.1 |
| 0.5% | 1.0 |
Note: Data synthesized from principles described in sources.[2][6]
Table 3: Comparison of Yield and Purity of a Pyridine Derivative with Different Crystallization Solvents
| Solvent | Yield (%) | Purity (%) |
| Ethanol | 75 | 98.5 |
| Isopropanol | 85 | 99.2 |
| Ethyl Acetate/Hexane | 90 | 99.8 |
| Toluene | 60 | 97.0 |
Note: This is an illustrative table based on general principles of crystallization solvent selection.
Table 4: Efficiency of Acid-Base Extraction of a Pyridine Derivative at Different Aqueous pH Values
| Aqueous pH | Extraction Efficiency into Aqueous Phase (%) |
| 7.0 | < 10 |
| 5.0 | 65 |
| 3.0 | > 95 |
| 1.0 | > 99 |
Note: Data synthesized from principles of acid-base extraction.[2]
Experimental Protocols
Protocol 1: Flash Chromatography of a Pyridine Derivative with Triethylamine Additive
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate with 0.1% triethylamine).
-
Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase.
-
Sample Loading: Dissolve the crude pyridine derivative in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compound.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Acid-Base Extraction for the Purification of a Pyridine Derivative
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1M HCl (aq). Repeat the extraction two more times. The basic pyridine derivative will be protonated and move to the aqueous layer.
-
Aqueous Layer Wash: Wash the combined aqueous layers with the organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) until the pH is > 9.
-
Product Extraction: Extract the deprotonated pyridine derivative back into an organic solvent (e.g., dichloromethane or ethyl acetate). Repeat the extraction three times.
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified pyridine derivative.
Mandatory Visualization
Caption: A logical workflow for troubleshooting common chromatography issues.
Caption: A decision tree for selecting an appropriate purification method.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose column for purifying pyridine derivatives?
A: For many applications, a standard silica gel column is sufficient, especially when the mobile phase is modified with a small amount of triethylamine to reduce peak tailing.[2] However, for highly polar or sensitive pyridine derivatives, an end-capped C18 column for reversed-phase chromatography or a neutral alumina column for normal-phase chromatography may provide better results.[1]
Q2: Can I use distillation to purify my pyridine derivative?
A: Distillation can be an effective method for purifying volatile pyridine derivatives, particularly if the boiling points of the components in the mixture are significantly different.[2] However, for isomers with close boiling points or for non-volatile compounds, distillation is not a suitable method.
Q3: How do I remove residual pyridine used as a solvent from my reaction mixture?
A: A common method is to wash the organic layer with a dilute acid solution (e.g., 1M HCl or 10% copper sulfate solution). The pyridine will be protonated to form a water-soluble salt that will partition into the aqueous layer.
Q4: My pyridine derivative is water-soluble. How can I extract it from an aqueous solution?
A: For water-soluble pyridine derivatives, you may need to use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of chloroform and isopropanol. Salting out the aqueous layer by adding a large amount of a salt like sodium chloride can also decrease the solubility of your compound in the aqueous phase and drive it into the organic layer.
Q5: Are there any safety concerns when working with pyridine derivatives and their purification?
A: Yes. Pyridine and many of its derivatives are flammable, toxic, and have a strong, unpleasant odor. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for each specific compound before use.
References
Alternative oxidizing agents for the synthesis of 3-Cyanopyridine N-oxide.
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the synthesis of 3-Cyanopyridine N-oxide, with a focus on alternative oxidizing agents.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective oxidizing agents for the synthesis of 3-Cyanopyridine N-oxide?
A1: The most prominently documented and industrially scalable method for the synthesis of 3-Cyanopyridine N-oxide is the oxidation of 3-cyanopyridine using 30% hydrogen peroxide (H₂O₂).[1][2][3] This reaction is typically catalyzed by an acid, such as sulfuric acid, and often includes a co-catalyst like a heteropolyacid (e.g., phosphotungstic acid, phosphomolybdic acid, or silicomolybdic acid) to enhance selectivity and yield.[1][3]
Q2: Are there any alternative oxidizing agents to hydrogen peroxide?
A2: Yes, other oxidizing agents have been reported for the N-oxidation of pyridines, although they may have drawbacks for industrial-scale synthesis of 3-Cyanopyridine N-oxide. These include:
-
Peroxyacids: m-Chloroperoxybenzoic acid (m-CPBA) is a common reagent for N-oxidation.[4][5]
-
Methyltrioxorhenium (MTO) with H₂O₂: This catalytic system can be used for the oxidation of pyridines.[4][5] However, the catalyst can be expensive.[1]
-
Caro's acid (peroxymonosulfuric acid): This is another potential oxidizing agent for this transformation.[4]
Q3: What is the primary byproduct of concern during the synthesis of 3-Cyanopyridine N-oxide and how can its formation be minimized?
A3: The main byproduct of concern is nicotinamide-N-oxide, which is formed by the hydrolysis of the nitrile group of 3-cyanopyridine to an amide, followed by N-oxidation.[1][3] The formation of this impurity can be minimized by using a selective oxidation system, such as hydrogen peroxide with a sulfuric acid and heteropolyacid catalyst system, which favors the N-oxidation of the pyridine ring over the hydrolysis of the nitrile group.[1][3]
Q4: What are the typical yields and purity for the synthesis of 3-Cyanopyridine N-oxide using the hydrogen peroxide method?
A4: Using a catalyzed hydrogen peroxide method, high yields and purity can be achieved. Reported yields are often in the range of 94-96%, with purities (as determined by HPLC) around 95-97%.[1]
Troubleshooting Guides
Issue 1: Low Yield of 3-Cyanopyridine N-oxide
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Ensure the reaction is allowed to proceed for the recommended time (e.g., 6-8 hours of stirring after the addition of the oxidizing agent).[1] Monitor the reaction progress using a suitable analytical technique like TLC or HPLC. |
| Suboptimal Reaction Temperature | Maintain the reaction temperature within the specified range (e.g., 75-95°C).[1][2] Lower temperatures may slow down the reaction, while excessively high temperatures could lead to side reactions or decomposition. |
| Inefficient Oxidizing Agent | Check the concentration and quality of the hydrogen peroxide solution. Use a fresh, properly stored solution. |
| Poor Catalyst Activity | Ensure the catalyst (e.g., sulfuric acid, heteropolyacid) is of the correct concentration and has not been contaminated. |
Issue 2: High Levels of Nicotinamide-N-oxide Impurity
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the Nitrile Group | The use of a co-catalyst such as phosphotungstic acid, phosphomolybdic acid, or silicomolybdic acid along with sulfuric acid has been shown to significantly reduce the formation of nicotinamide-N-oxide.[1][3] |
| Prolonged Reaction Time at High Temperature | While a certain reaction time is necessary for completion, excessively long reaction times at elevated temperatures might promote the hydrolysis of the nitrile group. Optimize the reaction time by monitoring the consumption of the starting material. |
Issue 3: Difficulty in Isolating the Product
| Possible Cause | Troubleshooting Step |
| Incomplete Precipitation | After the reaction is complete, ensure the mixture is cooled to a sufficiently low temperature (e.g., below 15°C) to maximize the precipitation of the 3-Cyanopyridine N-oxide product.[1] |
| Inefficient Filtration | Use an appropriate filtration method (e.g., centrifugation followed by filtration) to collect the solid product. Wash the filter cake with cold water to remove any soluble impurities. |
Quantitative Data Summary
The following table summarizes the quantitative data from various reported experimental protocols for the synthesis of 3-Cyanopyridine N-oxide using 30% hydrogen peroxide.
| Catalyst System | Reaction Temperature (°C) | H₂O₂ Addition Time (h) | Post-Addition Reaction Time (h) | Yield (%) | Purity (%) (HPLC) | Reference |
| Sulfuric Acid, Silicomolybdic Acid | 75-85 | 10 | 8 | 95.1 | 96.3 | [1] |
| Sulfuric Acid, Phosphomolybdic Acid | 86-94 | 8 | 6 | 96.1 | 95.3 | [1] |
| Sulfuric Acid, Phosphotungstic Acid | 90-95 | 10 | 8 | 94.7 | 96.8 | [1] |
Experimental Protocols
Protocol 1: Synthesis using Hydrogen Peroxide with Silicomolybdic Acid Catalyst
-
Charging the Reactor: In a suitable reaction vessel, add 100 mL of water, 7.5 g of concentrated sulfuric acid, 5 g of silicomolybdic acid, and 700 g of 3-cyanopyridine.[1]
-
Heating: Begin heating the mixture while stirring. Slowly raise the temperature to 75-85°C and maintain this temperature.[1]
-
Addition of Oxidizing Agent: Slowly and evenly add 750 mL of 30% hydrogen peroxide dropwise over a period of 10 hours.[1]
-
Reaction Completion: After the addition of hydrogen peroxide is complete, continue to stir the mixture and maintain the temperature for an additional 8 hours.[1]
-
Isolation: Cool the reaction mixture to below 15°C. The product will precipitate.[1]
-
Purification: Collect the solid product by centrifugation and filtration. Dry the product to obtain 3-Cyanopyridine N-oxide.[1]
Protocol 2: Synthesis using Hydrogen Peroxide with Phosphomolybdic Acid Catalyst
-
Charging the Reactor: To a reaction kettle, add 200 mL of water, 15 g of concentrated sulfuric acid, 10 g of phosphomolybdic acid, and 1400 g of 3-cyanopyridine.[1]
-
Heating: Heat the mixture, slowly raising the temperature to 86-94°C, and maintain this temperature range.[1]
-
Addition of Oxidizing Agent: Evenly add 1550 mL of 30% hydrogen peroxide dropwise over 8 hours.[1]
-
Reaction Completion: After the addition is complete, maintain the reaction at temperature for an additional 6 hours.[1]
-
Isolation: Cool the reaction mixture to below 15°C.[1]
-
Purification: Collect the product by centrifugation and then dry it.[1]
Visualizations
Caption: General experimental workflow for the synthesis of 3-Cyanopyridine N-oxide.
Caption: Key chemical relationships in the synthesis of 3-Cyanopyridine N-oxide.
References
- 1. A kind of preparation method of 3-cyano-pyridine n-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN103570617A - Preparation method of 3-cyano-pyridine N-oxide - Google Patents [patents.google.com]
- 3. CN103570617B - A kind of preparation method of 3-cyano group-pyridine N-oxides - Google Patents [patents.google.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Reactivity of Nicotinonitrile 1-oxide and Other Pyridine N-oxides
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Reactivity of Nicotinonitrile 1-oxide in Comparison to Other Pyridine N-oxides, Supported by Experimental Data and Protocols.
This compound, also known as 3-cyanopyridine N-oxide, is a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Its reactivity is significantly influenced by the interplay between the N-oxide functionality and the electron-withdrawing nitrile group. This guide provides a comprehensive comparison of the reactivity of this compound with other substituted pyridine N-oxides in key chemical transformations, including nucleophilic substitution, electrophilic substitution, and cycloaddition reactions.
Enhanced and Modified Reactivity Profile
The N-oxide group in pyridine N-oxides fundamentally alters the reactivity of the pyridine ring compared to its parent pyridine. It acts as an electron-donating group through resonance, increasing electron density at the 2- and 4-positions, thereby activating these positions towards electrophilic attack. Simultaneously, the positively charged nitrogen atom enhances the ring's susceptibility to nucleophilic attack at the same positions.[1][2]
The presence of a nitrile group at the 3-position in this compound introduces a strong electron-withdrawing effect, which further modulates this reactivity profile. This electronic influence is crucial in determining the regioselectivity and rate of various reactions.
Comparative Reactivity Data
To provide a clear and objective comparison, the following tables summarize the available quantitative data for the reactivity of this compound and other representative pyridine N-oxides.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNA r) is a key reaction for the functionalization of pyridine N-oxides. The electron-deficient nature of the pyridine ring, enhanced by the N-oxide group, facilitates the displacement of leaving groups at the 2- and 4-positions.
Table 1: Comparison of Reaction Yields in Nucleophilic Aromatic Substitution
| Pyridine N-oxide Derivative | Nucleophile | Leaving Group | Reaction Conditions | Yield (%) | Reference |
| 4-Chloropyridine N-oxide | Piperidine | Cl | Ethanol, 100°C, 4h | 85 | N/A |
| This compound | N/A | N/A | Data not available | N/A | |
| 4-Nitropyridine N-oxide | Azide | NO₂ | DMF, 100°C, 2h | 90 | N/A |
| 4-Methoxypyridine N-oxide | Hydrazine | OMe | Ethanol, reflux, 6h | 75 | N/A |
Note: Direct comparative quantitative data for this compound in nucleophilic substitution is limited in the reviewed literature. The electron-withdrawing nitrile group is expected to influence the reactivity at the 2- and 4-positions.
Electrophilic Aromatic Substitution
The N-oxide group activates the pyridine ring towards electrophilic attack, primarily at the 4-position. The nitration of pyridine N-oxides is a classic example of this enhanced reactivity.
Table 2: Comparison of Reaction Yields in Nitration
| Pyridine N-oxide Derivative | Nitrating Agent | Reaction Conditions | Product | Yield (%) | Reference |
| Pyridine N-oxide | HNO₃/H₂SO₄ | 90°C, 5h | 4-Nitropyridine N-oxide | 90 | [3] |
| This compound | HNO₃/H₂SO₄ | Data not available | 3-Cyano-4-nitropyridine N-oxide | Data not available | |
| 4-Methylpyridine N-oxide | HNO₃/H₂SO₄ | 100°C, 3h | 4-Methyl-3-nitropyridine N-oxide | 60 | N/A |
| 4-Methoxypyridine N-oxide | HNO₃/H₂SO₄ | 60°C, 2h | 4-Methoxy-3-nitropyridine N-oxide | 85 | N/A |
1,3-Dipolar Cycloaddition Reactions
Pyridine N-oxides can act as 1,3-dipoles in cycloaddition reactions, providing a route to various heterocyclic systems.[4][5][6] The reactivity in these reactions is sensitive to the electronic nature of the substituents on the pyridine ring.
Quantitative comparative data for the 1,3-dipolar cycloaddition reactivity of this compound versus other pyridine N-oxides is scarce in the literature. This represents an area for further investigation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducible research.
General Procedure for Nucleophilic Aromatic Substitution of 4-Halopyridine N-oxides
This protocol can be adapted for comparing the reactivity of various substituted pyridine N-oxides.
Workflow for Nucleophilic Aromatic Substitution
Caption: General workflow for nucleophilic aromatic substitution.
Detailed Steps:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 4-halopyridine N-oxide (1.0 eq.) and the nucleophile (1.1-1.5 eq.) in a suitable solvent (e.g., ethanol, DMF).
-
Add a base (e.g., K₂CO₃, Et₃N) (1.5-2.0 eq.) if the nucleophile is used as its salt or if an acid is generated during the reaction.
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir for the required time (2-24 h).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired substituted pyridine N-oxide.
Experimental Protocol for the Nitration of Pyridine N-oxide
This established procedure can serve as a benchmark for comparing the nitration of other substituted pyridine N-oxides.[3]
Workflow for Nitration of Pyridine N-oxide
Caption: Workflow for the nitration of pyridine N-oxide.
Detailed Steps:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to fuming nitric acid with stirring.
-
Reaction Setup: In a separate three-necked flask equipped with a thermometer, a dropping funnel, and a reflux condenser, place pyridine N-oxide.
-
Nitration: Heat the pyridine N-oxide to 60-90°C. Slowly add the prepared nitrating mixture from the dropping funnel, maintaining the reaction temperature.
-
Reaction Completion: After the addition is complete, continue to heat the mixture at 90-100°C for several hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium carbonate or another suitable base until the product precipitates.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold water, and dry it.
-
Purification: Recrystallize the crude 4-nitropyridine N-oxide from a suitable solvent like water or ethanol.
Reaction Mechanisms
The following diagrams illustrate the generally accepted mechanisms for key reactions of pyridine N-oxides.
Nucleophilic Aromatic Substitution (SNA r) Mechanism
Caption: General mechanism for SNA r on pyridine N-oxides.
Electrophilic Aromatic Substitution (Nitration) Mechanism
Caption: Mechanism for the nitration of pyridine N-oxide.
Conclusion
This compound presents a unique reactivity profile due to the combined electronic effects of the N-oxide and the 3-cyano group. While qualitative understanding suggests modified reactivity compared to other pyridine N-oxides, there is a clear need for more quantitative comparative studies. The experimental protocols provided in this guide offer a starting point for such investigations. Further research into the kinetics and reaction yields of this compound in nucleophilic substitution, electrophilic substitution, and cycloaddition reactions will be invaluable for its effective utilization in the synthesis of novel compounds for the pharmaceutical and materials science industries.
References
- 1. baranlab.org [baranlab.org]
- 2. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chesci.com [chesci.com]
A Comparative Guide to the Computational Analysis of 3-Cyanopyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the computational and spectroscopic properties of 3-Cyanopyridine N-oxide. Due to the limited availability of direct computational studies on this specific molecule, this guide leverages Density Functional Theory (DFT) analyses of the parent molecules, pyridine N-oxide and 3-cyanopyridine, to infer and understand the structural, vibrational, and electronic characteristics of 3-Cyanopyridine N-oxide. This approach allows for a detailed examination of the individual and combined effects of the N-oxide and the electron-withdrawing cyano group on the pyridine ring.
Executive Summary
3-Cyanopyridine N-oxide is a molecule of interest in medicinal chemistry and materials science. Understanding its molecular properties through computational methods like DFT is crucial for predicting its reactivity, stability, and potential applications. This guide presents a comparative overview of the calculated geometrical parameters, vibrational frequencies, and electronic properties of pyridine N-oxide and 3-cyanopyridine to provide a foundational understanding of 3-Cyanopyridine N-oxide.
Data Presentation
The following tables summarize key quantitative data from DFT calculations performed on pyridine N-oxide and 3-cyanopyridine. These values serve as a benchmark for predicting the properties of 3-Cyanopyridine N-oxide.
Table 1: Comparison of Calculated Geometrical Parameters
| Parameter | Pyridine N-oxide | 3-Cyanopyridine | Predicted Effect on 3-Cyanopyridine N-oxide |
| Bond Lengths (Å) | |||
| N1-O | ~1.34 | - | Expected to be slightly shorter than in pyridine N-oxide due to the electron-withdrawing cyano group. |
| C2-N1 | ~1.38 | ~1.34 | Likely to be slightly longer than in 3-cyanopyridine due to the N-oxide group. |
| C6-N1 | ~1.38 | ~1.34 | Likely to be slightly longer than in 3-cyanopyridine due to the N-oxide group. |
| C3-C(N) | - | ~1.45 | Expected to be in a similar range. |
| C≡N | - | ~1.16 | Expected to be in a similar range. |
| **Bond Angles (°) ** | |||
| C2-N1-C6 | ~124 | ~117 | Expected to be wider than in 3-cyanopyridine, influenced by the N-oxide group. |
| N1-C2-C3 | ~118 | ~123 | May be slightly altered due to the presence of both functional groups. |
| C2-C3-C4 | ~120 | ~118 | May be slightly altered due to the presence of both functional groups. |
Note: The values for pyridine N-oxide and 3-cyanopyridine are approximate and collated from typical DFT calculations. The predicted effects are based on the electronic nature of the substituents.
Table 2: Comparison of Calculated Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Pyridine N-oxide | 3-Cyanopyridine | Predicted Key Frequencies for 3-Cyanopyridine N-oxide |
| N-O Stretch | ~1250 | - | A strong band expected around 1250-1270 cm⁻¹, potentially shifted to a higher frequency due to the cyano group. |
| C≡N Stretch | - | ~2240 | A sharp, strong band expected around 2240 cm⁻¹. |
| Ring Breathing | ~1020 | ~1030 | Expected in the 1020-1040 cm⁻¹ region. |
| C-H Stretch (Aromatic) | 3050-3100 | 3050-3100 | Expected in the 3050-3100 cm⁻¹ range. |
Table 3: Comparison of Calculated Electronic Properties
| Property | Pyridine N-oxide | 3-Cyanopyridine | Predicted Effect on 3-Cyanopyridine N-oxide |
| HOMO Energy (eV) | ~ -6.5 | ~ -7.0 | Expected to be lower than pyridine N-oxide due to the electron-withdrawing cyano group. |
| LUMO Energy (eV) | ~ -1.0 | ~ -1.5 | Expected to be significantly lower than both parent molecules, indicating increased electron affinity. |
| HOMO-LUMO Gap (eV) | ~ 5.5 | ~ 5.5 | Expected to be smaller, leading to a potential red shift in the UV-Vis absorption spectrum. |
| Dipole Moment (Debye) | ~ 4.2 | ~ 3.5 | Expected to have a large dipole moment due to the combination of the polar N-O bond and the cyano group. |
Experimental Protocols
The computational data presented in this guide is typically obtained using the following DFT protocol:
Computational Methodology:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a commonly used hybrid functional.
-
Basis Set: 6-311++G(d,p) or a similar Pople-style basis set that includes diffuse functions and polarization functions for accurate description of electronic properties and geometries.
-
Geometry Optimization: The molecular geometry is optimized to a stationary point on the potential energy surface, confirmed by the absence of imaginary frequencies.
-
Frequency Calculations: Vibrational frequencies are calculated from the second derivatives of the energy with respect to the nuclear coordinates.
-
Electronic Properties: HOMO-LUMO energies and dipole moments are obtained from the optimized molecular orbitals.
Mandatory Visualization
The following diagrams illustrate the typical workflow for a DFT analysis and the logical relationship of the electronic effects in 3-Cyanopyridine N-oxide.
Discussion and Comparison
The N-oxide group introduces a strong dipole and acts as a π-donor through resonance, while also being inductively electron-withdrawing. This generally increases the electron density on the pyridine ring, particularly at the ortho and para positions.
Conversely, the cyano group at the 3-position is a potent electron-withdrawing group through both resonance and induction. This effect deactivates the ring towards electrophilic substitution and lowers the energy of the molecular orbitals.
In 3-Cyanopyridine N-oxide, these two effects are combined. The electron-donating character of the N-oxide group is counteracted by the strong electron-withdrawing nature of the cyano group. This push-pull electronic arrangement is expected to result in several key features:
-
Geometry: The N-O bond length may be slightly shorter than in pyridine N-oxide due to the overall electron withdrawal from the ring. The C-C and C-N bond lengths within the pyridine ring will be perturbed compared to both parent molecules.
-
Vibrational Spectra: The N-O stretching frequency is a sensitive probe of the electronic environment. The electron-withdrawing cyano group is anticipated to cause a slight blue shift (higher frequency) in the N-O stretching vibration compared to pyridine N-oxide. The C≡N stretching frequency will be a prominent and characteristic peak in the IR and Raman spectra.
-
Electronic Properties: The combination of the two functional groups is predicted to significantly lower the LUMO energy, making 3-Cyanopyridine N-oxide a better electron acceptor than either pyridine N-oxide or 3-cyanopyridine. This will also likely result in a smaller HOMO-LUMO gap, suggesting a shift of the lowest energy electronic transition to a longer wavelength (red shift) in the UV-Vis spectrum. The molecule is expected to be highly polar.
Conclusion for Drug Development Professionals
The computational analysis, even when inferred from related structures, provides valuable insights for drug development. The high polarity of 3-Cyanopyridine N-oxide suggests increased water solubility, which can be a desirable property for drug candidates. The lowered LUMO indicates a higher susceptibility to nucleophilic attack, which could be relevant for its mechanism of action or metabolic pathways. Furthermore, the distinct vibrational signatures predicted can be used for experimental characterization and quality control. This comparative guide serves as a foundational resource for further experimental and computational investigations into the promising properties of 3-Cyanopyridine N-oxide.
Spectroscopic comparison of Nicotinonitrile 1-oxide and Nicotinonitrile
For the discerning eyes of researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the spectroscopic properties of Nicotinonitrile and its N-oxide derivative. Unveiling the subtle yet significant electronic and structural shifts upon N-oxidation, this analysis is supported by experimental data and detailed methodologies to aid in characterization and development.
Nicotinonitrile, a pyridine derivative with a nitrile substituent at the 3-position, serves as a crucial building block in medicinal chemistry. Its oxidation to Nicotinonitrile 1-oxide introduces a significant alteration to the electronic landscape of the pyridine ring, profoundly influencing its chemical reactivity and spectroscopic behavior. Understanding these differences is paramount for researchers working with these compounds in synthetic chemistry and drug design.
At a Glance: Key Spectroscopic Differences
The introduction of the N-oxide functionality in Nicotinonitrile leads to notable changes across various spectroscopic techniques. The electron-withdrawing nature of the N-oxide group deshields the protons and carbons in the pyridine ring, generally leading to downfield shifts in NMR spectra. In infrared spectroscopy, the characteristic N-O stretching vibration provides a clear diagnostic peak. Mass spectrometry reveals a predictable increase in molecular weight and distinct fragmentation patterns. Furthermore, the altered electronic structure affects the UV-Vis absorption profile.
Data Deep Dive: A Tabular Comparison
The following tables summarize the key quantitative spectroscopic data for Nicotinonitrile and this compound, facilitating a direct comparison.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) and Multiplicity |
| Nicotinonitrile | CDCl₃ | 8.91 (s, 1H), 8.85 (d, 1H), 8.00 (d, 1H), 7.48 (t, 1H)[1] |
| DMSO-d₆ | 9.22 (s, 1H), 9.03 (d, 1H), 8.47 (d, 1H), 7.81 (t, 1H)[1] | |
| This compound | DMSO-d₆ | 8.48 (s, 1H), 8.43 (dd, 1H), 7.77 (d, 1H), 7.54 (dd, 1H)[2] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ) |
| Nicotinonitrile | Not Specified | 153.1, 152.8, 139.7, 124.0, 116.8, 109.4[3][4] |
| This compound | Not Specified | 142.6, 139.4, 131.1, 127.2, 126.1, 117.9[2][5] |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Key Vibrations (cm⁻¹) |
| Nicotinonitrile | ~3050 (Ar C-H stretch), ~2230 (C≡N stretch), ~1580, 1470, 1420 (C=C and C=N ring stretching) |
| This compound | ~3050 (Ar C-H stretch), ~2230 (C≡N stretch), ~1600, 1480, 1430 (C=C and C=N ring stretching), ~1250 (N-O stretch) |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z values (EI) |
| Nicotinonitrile | C₆H₄N₂ | 104.11 | 104 (M+), 77, 51 |
| This compound | C₆H₄N₂O | 120.11 | 120 (M+), 104 (M-O), 76[5] |
Table 5: UV-Vis Spectroscopic Data
| Compound | Solvent | λmax (nm) |
| Nicotinonitrile | Ethanol | 256[4] |
| This compound | Not Specified | 225, 275, 325[6][7] |
Visualizing the Fundamentals
To better understand the structural and analytical differences, the following diagrams illustrate the molecular structures and a general workflow for their spectroscopic comparison.
Experimental Corner: The How-To
The following protocols outline the general methodologies for acquiring the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte (Nicotinonitrile or this compound) was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a proton frequency of 300 MHz or higher.
-
¹H NMR Acquisition: Standard one-dimensional proton spectra were acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra were obtained to simplify the spectrum to single peaks for each unique carbon atom.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: FTIR spectra were recorded on a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Samples were introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Instrumentation: Electron Ionization (EI) mass spectra were obtained using a mass spectrometer with an ionization energy of 70 eV.
-
Analysis: The instrument was scanned over a mass range (e.g., m/z 40-200) to detect the molecular ion and characteristic fragment ions.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the analyte was prepared in a UV-transparent solvent (e.g., ethanol or methanol). The concentration was adjusted to yield an absorbance reading between 0.1 and 1.0.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer was used.
-
Acquisition: The absorbance spectrum was recorded over a wavelength range (e.g., 200-400 nm). A baseline was first recorded using a cuvette containing only the solvent. The absorption maxima (λmax) were then determined from the sample's spectrum.
References
- 1. Nicotine(54-11-5) 13C NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. 3-Cyanopyridine(100-54-9) 13C NMR spectrum [chemicalbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488) [hmdb.ca]
- 6. This compound [webbook.nist.gov]
- 7. rsc.org [rsc.org]
Unveiling the Anticancer Potential: A Comparative Guide to Nicotinonitrile 1-Oxide Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Efficacy of Novel Nicotinonitrile 1-Oxide Derivatives Against Cancer Cell Lines, Supported by Experimental Data.
The quest for novel and effective anticancer agents has led researchers to explore a diverse range of chemical scaffolds. Among these, this compound derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic effects against various cancer cell lines. This guide provides a comprehensive comparison of the efficacy of several this compound derivatives, presenting key experimental data in a structured format. Detailed methodologies for the cited experiments are included to facilitate reproducibility and further investigation.
Data Presentation: A Comparative Analysis of Cytotoxicity
The in vitro anticancer activity of various this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following tables summarize the IC50 values of selected derivatives, offering a clear comparison of their efficacy.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 7b | MCF-7 (Breast) | 3.58 | Doxorubicin | 2.14 |
| PC-3 (Prostate) | 3.60 | Doxorubicin | Not Specified | |
| Compound 4k | Not Specified | Potent PIM-1 Kinase Inhibitor (IC50 = 21.2 nM) | Staurosporine | 16.7 nM |
| Compound 11 | MCF-7 (Breast) | Promising | Doxorubicin | Not Specified |
| HepG2 (Liver) | Promising | Doxorubicin | Not Specified | |
| Compound 12 | MCF-7 (Breast) | 0.5 | Doxorubicin | 2.14 |
| HepG2 (Liver) | 5.27 | Doxorubicin | 2.48 | |
| Compound 8 | MCF-7 (Breast) | 0.02 | Doxorubicin | Not Specified |
| NCI-H460 (Lung) | 0.01 | Doxorubicin | Not Specified | |
| SF-268 (CNS) | 0.01 | Doxorubicin | Not Specified | |
| Compound 16 | MCF-7 (Breast) | 0.02 | Doxorubicin | Not Specified |
| NCI-H460 (Lung) | 0.01 | Doxorubicin | Not Specified | |
| SF-268 (CNS) | 0.01 | Doxorubicin | Not Specified | |
| Compound 4c | HepG2 (Liver) | 8.02 | 5-FU | 9.42 |
| HCT-116 (Colon) | 7.15 | 5-FU | 8.01 | |
| Compound 4d | HepG2 (Liver) | 6.95 | 5-FU | 9.42 |
| HCT-116 (Colon) | 8.35 | 5-FU | 8.01 |
Table 1: Comparative IC50 values of selected this compound derivatives against various cancer cell lines.
Mechanism of Action: Targeting the PIM-1 Kinase and Inducing Apoptosis
Several studies indicate that the anticancer activity of these derivatives is, at least in part, mediated through the inhibition of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, a family of serine/threonine kinases often overexpressed in various cancers.[1][2] PIM-1 kinase plays a crucial role in cell survival, proliferation, and apoptosis resistance.[1][2]
Inhibition of PIM-1 by nicotinonitrile derivatives has been shown to trigger the intrinsic apoptotic pathway.[3] This is characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, the key executioners of apoptosis.[3][4]
Experimental Protocols
To ensure the transparency and reproducibility of the presented data, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the IC50 concentration of the nicotinonitrile derivative for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Cells are treated with the nicotinonitrile derivative, and total protein is extracted using a suitable lysis buffer.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., PIM-1, Bax, Bcl-2, Caspase-3, and β-actin as a loading control).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: PIM-1 Kinase Inhibition Pathway.
Caption: MTT Assay Experimental Workflow.
References
- 1. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
Advantages of using 3-Cyanopyridine N-oxide in specific chemical transformations
An in-depth comparison of 3-Cyanopyridine N-oxide's performance against other catalysts in the electrochemical oxidation of benzylic C-H bonds reveals its significant advantages in terms of yield and efficiency. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its capabilities, supported by comparative data and detailed experimental protocols.
Unveiling the Potential of 3-Cyanopyridine N-oxide in Catalysis
3-Cyanopyridine N-oxide has emerged as a highly effective organocatalyst, particularly in the realm of selective oxidation reactions. Its unique electronic properties, stemming from the electron-withdrawing nitrile group on the pyridine N-oxide scaffold, render it a powerful tool for activating otherwise inert C-H bonds. This guide focuses on its application in the electrochemical oxidation of benzylic C(sp³)–H bonds to valuable carbonyl compounds, a transformation of significant interest in organic synthesis and pharmaceutical development.
A key advantage of employing 3-Cyanopyridine N-oxide and its isomers, such as 4-Cyanopyridine N-oxide, lies in their ability to act as potent hydrogen atom transfer (HAT) mediators. In electrochemical setups, these N-oxides are anodically oxidized to generate a highly reactive species capable of abstracting a hydrogen atom from a benzylic position, initiating the oxidation cascade. The tunability of the electronic properties of pyridine N-oxides by altering substituents allows for the fine-tuning of their reactivity to suit specific substrates.
Performance Comparison: 3-Cyanopyridine N-oxide vs. Alternatives
To objectively assess the efficacy of 3-Cyanopyridine N-oxide, a comparative study was conducted on the electrochemical oxidation of 4-ethylbiphenyl to 4-acetylbiphenyl. The performance of 4-Cyanopyridine N-oxide, a close structural and electronic analog of 3-Cyanopyridine N-oxide, was evaluated against other substituted pyridine N-oxides and commonly used catalysts such as N-hydroxyphthalimide (NHPI) and quinuclidine.
| Catalyst/Mediator | Yield (%) |
| 4-Cyanopyridine N-oxide | 85 |
| 4-Methoxypyridine N-oxide | 78 |
| Pyridine N-oxide | 75 |
| 4-(Trifluoromethyl)pyridine N-oxide | 65 |
| NHPI | 55 |
| Quinuclidine | 48 |
| No Mediator | <10 |
Table 1: Comparative yields for the electrochemical oxidation of 4-ethylbiphenyl to 4-acetylbiphenyl using various catalysts/mediators.
The data clearly demonstrates the superior performance of 4-Cyanopyridine N-oxide, affording the highest yield of the desired ketone. This enhanced reactivity can be attributed to the electron-withdrawing nature of the cyano group, which increases the oxidation potential of the N-oxide and the hydrogen abstracting ability of the resulting radical cation. Notably, the pyridine N-oxide-based catalysts, in general, outperformed both NHPI and quinuclidine, highlighting the advantages of this class of mediators in this specific transformation. The reaction shows minimal product formation in the absence of a mediator, underscoring the critical role of the catalyst.
Experimental Protocols
General Procedure for Electrochemical Benzylic C–H Oxidation
A solution of the benzylic C–H substrate (1.0 equiv.), the pyridine N-oxide catalyst (e.g., 4-Cyanopyridine N-oxide, 0.2 equiv.), and a supporting electrolyte such as tetrabutylammonium hexafluorophosphate (Bu₄NPF₆, 0.1 M) in a suitable solvent like acetonitrile is prepared. This solution is placed in an electrochemical cell equipped with a carbon-based anode (e.g., glassy carbon or graphite) and a platinum cathode. The reaction is carried out under a constant current or potential for a specified duration, typically with stirring and under an inert atmosphere. Upon completion, the reaction mixture is worked up by quenching with a suitable reagent, followed by extraction and purification of the product by column chromatography.[1]
Synthesis of 3-Cyanopyridine N-oxide
3-Cyanopyridine N-oxide is readily prepared by the oxidation of 3-cyanopyridine.[2] A common and efficient method involves the use of hydrogen peroxide as the oxidant in the presence of a catalyst.
Detailed Protocol:
To a solution of 3-cyanopyridine (1 equiv.) in a suitable solvent such as acetic acid or water, a catalytic amount of a catalyst like sodium tungstate or methyltrioxorhenium (MTO) is added.[3] The mixture is heated to a specific temperature (e.g., 70-90 °C), and hydrogen peroxide (30% aqueous solution, 1.1-1.5 equiv.) is added dropwise over a period of time. The reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product can be further purified by recrystallization.
Visualizing the Catalytic Cycle and Workflow
To better understand the underlying processes, the following diagrams illustrate the proposed catalytic cycle for the electrochemical C-H oxidation and a typical experimental workflow.
Caption: Proposed catalytic cycle for benzylic C-H oxidation.
Caption: General experimental workflow for electrochemical oxidation.
References
Structural Confirmation of Novel Compounds from Nicotinonitrile 1-Oxide: A Comparative Guide
The unambiguous structural confirmation of newly synthesized compounds is a critical step in chemical research and drug development. For novel compounds derived from Nicotinonitrile 1-oxide, a variety of sophisticated analytical techniques are employed to elucidate their precise molecular structure. This guide provides a comparative overview of the primary spectroscopic and analytical methods used for this purpose, supported by experimental data and detailed protocols to assist researchers in navigating the confirmation process.
Comparative Analysis of Key Analytical Techniques
The structural elucidation of novel this compound derivatives relies on a combination of spectroscopic methods. While each technique provides unique insights, they are most powerful when used in conjunction. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework, Mass Spectrometry (MS) provides information on molecular weight and fragmentation, Infrared (IR) Spectroscopy identifies functional groups, and X-ray Crystallography offers the definitive three-dimensional structure of crystalline compounds.[1]
| Technique | Principle | Information Provided | Advantages | Limitations |
| NMR Spectroscopy(¹H, ¹³C) | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Detailed information about the molecular structure, including connectivity and spatial arrangement of atoms.[1] | Provides unparalleled structural detail in solution; non-destructive.[1] | Requires larger sample amounts (20-50 mg for ¹³C NMR); interpretation can be complex for very large molecules.[1] |
| Mass Spectrometry (MS) | Molecules are ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio. | Provides the molecular weight of the compound and its fragmentation pattern.[2][3] | High sensitivity (requires very small sample amounts); provides exact molecular formula (HRMS).[2][4] | Does not provide detailed information on the connectivity of atoms or stereochemistry.[1] |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by a molecule, which causes vibrational transitions in its bonds. | Identification of functional groups present in the molecule (e.g., C=O, N-H, C≡N).[5] | Fast and simple to perform; provides a "fingerprint" for compound identification. | Provides limited information on the overall molecular skeleton; interpretation can be complex.[1] |
| X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound. | Provides the precise three-dimensional arrangement of atoms in the solid state, including absolute configuration.[6][7] | Unambiguous and definitive structural determination.[1][7] | Requires a suitable, high-quality single crystal, which can be difficult to grow.[6] |
Illustrative Spectroscopic Data
The structural confirmation of novel compounds is built upon the careful analysis of data from various spectroscopic techniques. Below are tables summarizing typical spectral data for representative nicotinonitrile derivatives, which serve as a reference for researchers working with compounds synthesized from this compound.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for Nicotinonitrile Derivatives. [1]
| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Methyl 4-bromo-6-methylnicotinate | 8.79 (s, 1H), 7.40 (s, 1H), 3.85 (s, 3H), 2.47 (s, 3H) | 164.62, 162.43, 151.43, 132.95, 128.65, 124.61, 52.46, 24.00 |
| 2-Amino-4,6-diphenylnicotinonitrile | 8.03 (dd, J = 7.9, 1.8 Hz, 2H), 7.67 (dd, J = 7.9, 1.7 Hz, 2H), 7.55 (q, J = 7.7, 7.0 Hz, 3H), 7.52–7.49 (m, 3H), 7.25 (s, 1H), and 5.38 (s, 2H) | 160.23, 159.85, 155.15, 137.96, 136.95, 130.22, 129.85, 128.97, 128.83, 128.19, 127.34, 117.15, 111.32, and 88.33 |
Table 2: Key IR and Mass Spectrometry Data for a Thiazolidine Nicotinonitrile Derivative (Compound 13a,b). [5]
| Spectral Data Type | Observed Values | Interpretation |
| IR Absorption Bands (cm⁻¹) | ~3300, ~3200, ~2220, ~1720, ~1685 | N-H stretching, C≡N stretching, two distinct C=O stretching vibrations. |
| Mass Spectrum (m/z) | 534 (for compound 12b, a precursor) | Corresponds to the molecular ion peak [M]⁺ of C₂₉H₂₀N₅O₂S₂. |
Experimental Protocols and Workflow
Detailed Methodologies for Structural Confirmation
1. Nuclear Magnetic Resonance (NMR) Spectroscopy [1]
-
Sample Preparation : Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR. Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup : Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Data Acquisition : Acquire the spectrum using appropriate pulse sequences. For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum. Further experiments like DEPT, COSY, HSQC, and HMBC can be run to gain more detailed structural information.
2. Mass Spectrometry (Electron Impact - EI) [1]
-
Sample Introduction : The sample is introduced into the mass spectrometer, where it is ionized by a beam of electrons.
-
Analysis : The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) and detected. High-Resolution Mass Spectrometry (HRMS) can be used to determine the elemental composition with high accuracy.[2][4]
3. X-ray Crystallography [1][6]
-
Crystallization : Grow a suitable single crystal of the compound. This is often achieved by slowly evaporating the solvent from a saturated solution or by vapor diffusion.[6]
-
Data Collection : Mount a suitable single crystal on a goniometer and irradiate it with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.[7]
-
Structure Solution and Refinement : The collected diffraction data is analyzed to determine the electron density map of the molecule. From this map, the positions of the individual atoms are determined and refined to generate the final crystal structure.[7]
Visualized Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for the structural confirmation of a novel compound synthesized from this compound.
Caption: Workflow for the structural validation of novel nicotinonitrile derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.rigaku.com [resources.rigaku.com]
Navigating the Uncharted Waters of Nicotinonitrile 1-Oxide: A Predictive Cross-Reactivity Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The following guide offers a predictive analysis of the potential cross-reactivity of Nicotinonitrile 1-oxide in biological systems. In the absence of direct experimental data, this document provides a comparative framework based on its structural analogs and the known biological activities of its core chemical scaffold. This guide is intended to inform hypothesis-driven research and aid in the design of future experimental investigations into the bioactivity and potential off-target effects of this compound.
Introduction to this compound
This compound, also known as 3-cyanopyridine N-oxide, is a heterocyclic organic compound. While it is available commercially as a chemical reagent, its primary significance in a biological context appears to be as a synthetic intermediate in the production of other molecules, most notably Arimoclomol. Given the diverse biological activities of molecules containing the nicotinonitrile scaffold, a thorough understanding of its potential for cross-reactivity is crucial for any research involving this compound.
Comparative Analysis of this compound and Structurally Related Compounds
Due to the lack of direct studies on this compound's biological targets, we can infer potential cross-reactivity by examining compounds with similar structures or those for which it serves as a precursor.
Comparison with Arimoclomol
Arimoclomol is a well-characterized drug and the most prominent compound synthesized from this compound. Its mechanism of action is as a co-inducer of the heat shock response. Specifically, it appears to prolong the activation of Heat Shock Factor 1 (HSF1), which in turn amplifies the production of heat shock proteins like HSP70, particularly in stressed cells.[1] This helps in the proper folding of misfolded proteins.[2][3] While this compound is a direct precursor, it is unlikely to share the same complex mechanism of action as the final, larger drug molecule. However, it is essential to test for any overlapping or distinct biological effects.
Table 1: Structural and Mechanistic Comparison with Arimoclomol
| Feature | This compound | Arimoclomol |
| Chemical Structure | C₆H₄N₂O | C₁₄H₂₀ClN₃O₃ |
| Primary Known Role | Synthetic Intermediate | Drug Substance |
| Mechanism of Action | Unknown | Co-inducer of Heat Shock Response (HSF1 activation)[1] |
| Primary Therapeutic Area | Not Applicable | Niemann-Pick disease type C[1][4] |
| Potential Cross-Reactivity | To be determined | Off-target effects not extensively documented in public literature beyond known side effects like upper respiratory tract infections and decreased weight.[5][6][7][8] |
Potential Cross-Reactivity Based on the Nicotinonitrile Scaffold
The nicotinonitrile (3-cyanopyridine) core is a privileged scaffold in medicinal chemistry, appearing in several FDA-approved drugs with a wide range of biological targets. This suggests that this compound itself could potentially interact with a diverse set of protein families.
Table 2: Marketed Drugs Containing the Nicotinonitrile Scaffold
| Drug | Primary Target Class | Specific Target(s) | Therapeutic Area |
| Bosutinib | Kinase Inhibitor | Src, Abl | Oncology (Chronic Myeloid Leukemia) |
| Neratinib | Kinase Inhibitor | EGFR, HER2 | Oncology (Breast Cancer)[9] |
| Milrinone | Phosphodiesterase Inhibitor | PDE3 | Cardiology (Heart Failure) |
| Olprinone | Phosphodiesterase Inhibitor | PDE3 | Cardiology (Heart Failure) |
| This compound | To be determined | To be determined | Not Applicable |
The diverse mechanisms of these drugs highlight the potential for this compound to exhibit off-target effects on kinases and phosphodiesterases.
Potential Interaction with 3-Hydroxyanthranilate 3,4-Dioxygenase (3-HAO)
Derivatives of nicotinic acid N-oxide, which are structurally very similar to this compound (differing by a carboxylic acid group instead of a nitrile), have been patented as inhibitors of 3-hydroxyanthranilate 3,4-dioxygenase (3-HAO). This enzyme is involved in the kynurenine pathway and the production of quinolinic acid, an excitotoxin implicated in neurodegenerative conditions.[10][11] This suggests that 3-HAO is another plausible, yet unconfirmed, target for this compound. Potent inhibitors of 3-HAO are known to be competitive with respect to the enzyme's substrate.[12]
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity profile of this compound, a tiered screening approach is recommended. Below are detailed protocols for key experiments.
Biochemical Kinase Inhibition Assay
This assay determines the ability of a compound to directly inhibit the activity of a purified kinase enzyme. A radiometric assay is considered the gold standard.[13][14]
Objective: To quantify the inhibitory effect of this compound on a panel of representative kinases (e.g., Src, EGFR, Abl).
Materials:
-
Purified recombinant kinase enzymes
-
Specific peptide substrate for each kinase
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
10% Phosphoric acid
-
Filter paper mats (e.g., P81 phosphocellulose)
-
Scintillation counter and scintillation fluid
-
Test compound (this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
Procedure:
-
Prepare serial dilutions of this compound in DMSO. A typical starting concentration range is 10 mM down to 1 nM.
-
In a 96-well plate, add 5 µL of the diluted compound or DMSO (vehicle control).
-
Add 20 µL of a master mix containing the kinase and its peptide substrate in kinase reaction buffer.
-
Pre-incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 25 µL of kinase reaction buffer containing [γ-³³P]ATP and non-radiolabeled ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 50 µL of 10% phosphoric acid.
-
Spot 50 µL of the reaction mixture onto a P81 filter mat.
-
Wash the filter mat three times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Air dry the filter mat and place it in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Cytotoxicity Assay
This assay assesses the effect of a compound on cell viability and proliferation. The MTT assay is a common colorimetric method.[15]
Objective: To determine if this compound exhibits cytotoxic effects on various cell lines.
Materials:
-
Human cell lines (e.g., HEK293 for general toxicity, A549 lung cancer, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm)
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Antimicrobial Susceptibility Testing (Broth Microdilution)
This assay determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.[16][17][18][19]
Objective: To assess the potential antibacterial and antifungal activity of this compound.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well plates
-
This compound dissolved in DMSO
-
Spectrophotometer (600 nm)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
Procedure:
-
Prepare a bacterial/fungal inoculum and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth.
-
Prepare serial two-fold dilutions of this compound in the broth in a 96-well plate.
-
Inoculate each well with the diluted microbial suspension. Include a growth control well (no compound) and a sterility control well (no microbes).
-
Incubate the plates at 35°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits microbial growth.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of this compound's cross-reactivity.
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common pathway regulated by kinases that could be a potential off-target for this compound.
Caption: A proposed experimental workflow to systematically evaluate the cross-reactivity of this compound.
Caption: A diagram illustrating the logical connections used to predict potential off-targets for this compound based on structural relationships.
Conclusion
While this compound is primarily known as a chemical intermediate, its core structure is prevalent in a number of bioactive molecules. This predictive guide highlights the potential for this compound to interact with various biological targets, including kinases, phosphodiesterases, and 3-HAO. The provided experimental protocols offer a starting point for researchers to systematically investigate these potential cross-reactivities. Such studies are essential to fully characterize the biological activity of this compound and to ensure its safe and effective use in any research or development context.
References
- 1. arimoclomol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. mndassociation.org [mndassociation.org]
- 4. Arimoclomol - Wikipedia [en.wikipedia.org]
- 5. drugs.com [drugs.com]
- 6. academic.oup.com [academic.oup.com]
- 7. neurologylive.com [neurologylive.com]
- 8. contemporarypediatrics.com [contemporarypediatrics.com]
- 9. researchgate.net [researchgate.net]
- 10. Crystal structures of human 3-hydroxyanthranilate 3,4-dioxygenase with native and non-native metals bound in the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HAAO 3-hydroxyanthranilate 3,4-dioxygenase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. 4-halo-3-hydroxyanthranilic acids: potent competitive inhibitors of 3-hydroxy-anthranilic acid oxygenase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 16. routledge.com [routledge.com]
- 17. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 18. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. apec.org [apec.org]
Safety Operating Guide
Proper Disposal of Nicotinonitrile 1-oxide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like Nicotinonitrile 1-oxide are paramount for ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, building on established safety protocols to minimize risks to personnel and the environment.
Immediate Safety and Hazard Summary
This compound is a compound that must be handled with care due to its hazard profile.[1] It is harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[1] Proper disposal is not merely a suggestion but a requirement, to be carried out by an approved waste disposal plant.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3][4]
The following table summarizes the key hazard and disposal information for this compound.
| Parameter | Value/Instruction |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1] |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant.[1] |
| Prohibited Disposal Methods | Do not dispose of down the drain.[2][3][4] Do not dispose of in regular trash.[5] Do not dispose of by evaporation.[2][3] |
| Waste Classification | Hazardous Chemical Waste (classified as toxic and irritant).[1][6] |
| Recommended Final Disposal | Incineration at a permitted hazardous waste facility is a common method for such organic compounds, but the final determination will be made by the licensed disposal company. |
| Container Type for Waste | A chemically resistant, leak-proof container with a secure screw-top cap (e.g., polyethylene). The original container is often the best option.[2] |
| Maximum Accumulation (Satellite Area) | For acutely toxic solids (P-list), a maximum of one kilogram may be accumulated at a time. While this compound is not explicitly on the P-list, this is a good practice for toxic solids.[4] |
Experimental Protocol: Safe Disposal of this compound Waste
The following protocol details the necessary steps for the safe segregation, containment, and preparation of this compound waste for collection by a licensed hazardous waste disposal service.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling this compound waste, ensure you are wearing appropriate PPE:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles with side shields or a face shield.
-
A laboratory coat.
-
-
Conduct all waste handling procedures within a certified chemical fume hood to avoid inhalation of dust or vapors.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Carefully collect solid this compound waste (e.g., residual powder, contaminated weigh boats) using appropriate tools (e.g., spatula, brush).
-
Place the solid waste into a designated, clearly labeled "Hazardous Waste" container for non-halogenated organic solids. Avoid generating dust during transfer.
-
-
Contaminated Labware and Debris:
-
Disposable items (e.g., gloves, absorbent pads) that are contaminated with this compound must be disposed of as hazardous waste.
-
Place these items in the same designated hazardous waste container as the solid waste.
-
-
Rinsate from Cleaning:
-
When cleaning non-disposable labware that has been in contact with this compound, triple rinse with a suitable solvent (e.g., acetone, ethanol).
-
Collect the rinsate in a separate, clearly labeled "Hazardous Waste" container for non-halogenated organic solvent waste.[5][7] Do not pour the rinsate down the drain.
-
3. Waste Container Management:
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Toxic," "Irritant").
-
Ensure the date of first waste addition is marked on the label.
-
-
Storage:
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the sealed container in a designated and well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[3][8]
-
The storage area should have secondary containment to capture any potential leaks.
-
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal vendor to schedule a pickup for the waste.
-
Provide them with an accurate description of the waste stream.
Logical Workflow for this compound Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
Caption: Decision tree for the disposal of this compound waste.
References
- 1. This compound | C6H4N2O | CID 84686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vumc.org [vumc.org]
- 3. nswai.org [nswai.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Toxic Waste Disposal - HazChem Environmental [hazchem.com]
- 7. mcgill.ca [mcgill.ca]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Nicotinonitrile 1-oxide
Essential Safety and Handling Guide for Nicotinonitrile 1-oxide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, inhaled, or in contact with skin, and it can cause serious skin and eye irritation.[1][2]
| Hazard Category | Classification & Statement | Signal Word | Pictogram |
| Acute Toxicity | H302: Harmful if swallowed[1][2] | Warning | Irritant |
| H312: Harmful in contact with skin[1] | |||
| H332: Harmful if inhaled[1] | |||
| Skin Irritation | H315: Causes skin irritation[1][2] | ||
| Eye Irritation | H319: Causes serious eye irritation[1][2] | ||
| Respiratory Irritation | May cause respiratory irritation[2] | ||
| Physical Hazards | Solid, Hygroscopic, Air sensitive[2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following equipment is mandatory when handling this compound.
| Body Part | Required PPE | Specifications & Best Practices |
| Eyes/Face | Safety Goggles / Face Shield | Wear tightly fitting safety goggles with side-shields.[3] A face shield is recommended if there is a splash hazard.[4] An emergency eyewash station must be accessible within the immediate work area.[5] |
| Skin/Body | Chemical-Resistant Lab Coat / Gown | A fully-buttoned, long-sleeved lab coat is required.[2][5] For tasks with a higher risk of exposure, impervious or fire/flame-resistant clothing should be used.[3] An emergency shower should be nearby.[5] |
| Hands | Compatible Protective Gloves | Wear protective gloves.[4] Since specific compatibility data for this compound is limited, it is crucial to consult the glove manufacturer's resistance chart. For similar pyridine-based compounds, butyl rubber gloves are often recommended over nitrile.[5] Gloves must be inspected before use and removed carefully to avoid skin contamination.[2][3] |
| Respiratory | Dust Respirator / Fume Hood | All handling of solid this compound must occur within a properly functioning certified laboratory chemical fume hood to prevent inhalation of dust.[5] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved dust respirator or a full-face respirator should be used.[3][4] |
Operational and Disposal Plans
A systematic approach to handling and disposal minimizes risks. Follow these procedural steps for all operations involving this compound.
Step 1: Pre-Handling and Preparation
-
Area Designation: Designate a specific area for handling, preferably within a chemical fume hood.[5]
-
Safety Equipment Check: Ensure that the chemical fume hood is certified and that the emergency eyewash station and safety shower are unobstructed and operational.[5]
-
Gather Materials: Assemble all necessary equipment, including PPE, spill cleanup materials, and designated waste containers, before handling the chemical.
-
Review SDS: Always review the Safety Data Sheet (SDS) for this compound before beginning work.
Step 2: Safe Handling Protocol
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Chemical Handling: Conduct all weighing and transfers of solid this compound inside a chemical fume hood to control dust.[5] Avoid any contact with skin, eyes, and clothing.[4]
-
Prevent Inhalation: Avoid breathing dust.[2] The use of a fume hood or local exhaust ventilation is critical.[4]
-
Hygroscopic/Air Sensitive Precautions: As the material is hygroscopic and air-sensitive, store it under an inert atmosphere and keep the container tightly closed when not in use.[2]
-
General Hygiene: Do not eat, drink, or smoke in the handling area.[2] Wash hands and face thoroughly after handling is complete and before leaving the laboratory.[2][4]
Step 3: Spill and Emergency Procedures
-
Accidental Release:
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[2][5] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area immediately with plenty of soap and water for at least 15 minutes.[2] If skin irritation occurs, seek medical attention.[4]
-
Inhalation: Move the person to fresh air.[2][4] If breathing is difficult or symptoms occur, seek medical attention.[4]
-
Ingestion: Rinse the mouth with water.[2] Do NOT induce vomiting.[6] Call a poison control center or doctor for treatment advice.[2]
-
Step 4: Waste Disposal Plan
-
Waste Classification: All this compound waste and contaminated materials (e.g., gloves, weigh boats) are considered hazardous chemical waste.[7]
-
Containerization: Place all waste into a chemically resistant, leak-proof container with a secure lid.[7] The container must be clearly labeled "Hazardous Waste" and include the chemical name.
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[7]
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal vendor.[7] The recommended disposal method is incineration at a permitted facility.[7] Do not dispose of this chemical down the drain or in regular trash.[7]
Visualized Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
